molecular formula C13H19NO B3388636 4-(2-Phenylethoxy)piperidine CAS No. 883547-14-6

4-(2-Phenylethoxy)piperidine

Cat. No.: B3388636
CAS No.: 883547-14-6
M. Wt: 205.3 g/mol
InChI Key: SBZJGJUFYFMBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenylethoxy)piperidine (CAS 883547-14-6) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development, particularly in the field of neuroscience. Its molecular formula is C13H19NO, and it has a molecular weight of 205.30 g/mol . The core research value of this compound lies in its structural similarity to phenoxyethyl piperidine derivatives, which have been identified as potent inhibitors of acetylcholinesterase (AChE) . This enzyme is a key therapeutic target for Alzheimer's disease, as it catalyzes the hydrolysis of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's suggests that enhancing cholinergic signaling can ameliorate cognitive symptoms . Furthermore, research indicates that the piperidine moiety is a critical structural feature for interaction with the enzyme's active site, making this compound a valuable scaffold for designing new AChE inhibitors . Its exploration contributes to the development of potential anti-dementia agents and supports ongoing investigations into the complex mechanisms of neurodegenerative diseases. Please be advised: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylethoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZJGJUFYFMBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-Phenylethoxy)piperidine: Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Phenylethoxy)piperidine (CAS: 883547-14-6) is a specialized heterocyclic building block utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly for targets requiring a flexible hydrophobic tail linked to a basic nitrogen center.[1] Its structural architecture combines a piperidine core (providing solubility and a protonatable nitrogen for ionic bonding) with a phenethoxy side chain (offering π-stacking capability and hydrophobic pocket occupancy).

This technical guide details the fundamental properties, validated synthesis protocols, and medicinal chemistry applications of this scaffold, serving as a reference for drug discovery teams optimizing lead compounds for CNS and immunological targets.

Chemical Identity & Physicochemical Properties[1]

The molecule functions as a "linker-scaffold" hybrid. The ether oxygen at the 4-position introduces a rotational degree of freedom distinct from direct carbon-linked analogs, influencing the spatial orientation of the phenyl ring relative to the basic amine.

Table 1: Fundamental Properties
PropertyValue / Description
IUPAC Name This compound
CAS Number (Free Base) 883547-14-6
CAS Number (HCl Salt) 1221725-39-8
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol (Free Base); 241.76 g/mol (HCl)
Predicted LogP ~2.6 ± 0.4 (Lipophilic)
pKa (Calculated) ~10.2 (Piperidine nitrogen)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (N, O)
Topological Polar Surface Area 21.3 Ų
Solubility Soluble in DMSO, Methanol, DCM; HCl salt soluble in water.[1][2][3]

Synthesis & Manufacturing Protocols

The synthesis of this compound requires careful control of competing elimination reactions. Two primary routes are established: Williamson Ether Synthesis (scalable, robust) and Mitsunobu Coupling (mild, stereocontrolled).

Method A: Scalable Williamson Ether Synthesis

This route is preferred for gram-to-kilogram scale production due to lower reagent costs.

Reagents:

  • Starting Material: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)

  • Electrophile: (2-Bromoethyl)benzene (CAS: 103-63-9)

  • Base: Sodium Hydride (60% dispersion in oil)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: In a flame-dried flask under N₂, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 min, then warm to RT for 1 hour until H₂ evolution ceases.

  • Alkylation: Cool back to 0°C. Add (2-bromoethyl)benzene (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄.

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) or 4M HCl/Dioxane. Stir at RT for 2 hours. Evaporate volatiles to yield the salt.

Method B: Mitsunobu Reaction (Stereochemical Control)

Ideal when using chiral alcohols or avoiding strong bases.

Reagents:

  • N-Boc-4-hydroxypiperidine[1]

  • 2-Phenylethanol[1]

  • Triphenylphosphine (PPh₃)

  • DIAD (Diisopropyl azodicarboxylate)

Protocol:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-Phenylethanol (1.0 eq), and PPh₃ (1.2 eq) in anhydrous THF. Cool to 0°C.

  • Add DIAD (1.2 eq) dropwise over 20 minutes.

  • Stir at RT overnight.

  • Concentrate and purify via column chromatography.

  • Deprotect as above.

Synthesis Workflow Diagram

SynthesisWorkflow Start N-Boc-4-hydroxypiperidine Reagent1 NaH / DMF (Deprotonation) Start->Reagent1 Alkylation Add (2-Bromoethyl)benzene 60°C, 6h Reagent1->Alkylation Intermediate N-Boc-4-(2-phenylethoxy)piperidine Alkylation->Intermediate Williamson Ether Deprotection 4M HCl / Dioxane or TFA / DCM Intermediate->Deprotection Final This compound (HCl Salt) Deprotection->Final Yield >85%

Figure 1: Step-wise synthesis workflow via Williamson Ether pathway, highlighting critical reagents and reaction conditions.

Medicinal Chemistry Applications

The This compound moiety acts as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Its utility stems from its ability to bridge hydrophilic and hydrophobic domains within a receptor binding pocket.

Pharmacophore Analysis
  • The Basic Head (Piperidine): The secondary amine (pKa ~10) is protonated at physiological pH, allowing it to form salt bridges with conserved aspartate (Asp) or glutamate (Glu) residues in GPCR transmembrane domains (e.g., Asp3.32 in aminergic receptors).

  • The Linker (Ether Oxygen): Provides a hydrogen bond acceptor site and increases flexibility compared to a methylene linker, allowing the molecule to adopt a "bent" conformation to fit into L-shaped pockets.

  • The Hydrophobic Tail (Phenethyl): The phenyl ring engages in π-π T-shaped or parallel stacking with aromatic residues (Phe, Trp, Tyr) deep in the receptor cleft.

Target Classes

This scaffold is frequently observed in patent literature for:

  • CCR1 Antagonists: Used in inflammation and autoimmune disorders. The piperidine binds to the extracellular loop regions, while the phenethyl group penetrates the transmembrane bundle.

  • MCH-1 Receptor Antagonists: For obesity treatment. The lipophilic tail is critical for binding affinity.

  • Sigma-1 Receptor Ligands: The 4-substituted piperidine is a classic hallmark of high-affinity sigma ligands, utilized for neuroprotection and analgesia.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core This compound Mod1 N-Substitution Core->Mod1 Mod2 Phenyl Ring Substitution Core->Mod2 Mod3 Ether Linker Core->Mod3 Effect1 Determines Selectivity (e.g., Benzyl -> Sigma-1 Amide -> CCR1) Mod1->Effect1 Effect2 Modulates Metabolic Stability (e.g., 4-F blocks oxidation) Mod2->Effect2 Effect3 H-Bond Acceptor Rotational Freedom Mod3->Effect3

Figure 2: SAR decision tree for optimizing the scaffold. Modifications to the Nitrogen or Phenyl ring dictate target specificity.

Safety & Handling

While not classified as a controlled substance, this molecule shares hazards common to secondary amines and piperidines.

  • GHS Classification: Warning. Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Handling: Use in a fume hood. The free base may absorb CO₂ from the air; store as the HCl salt for long-term stability.

  • Storage: Hygroscopic (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Sigma-Aldrich. this compound hydrochloride Product Specification. Accessed 2024.[4] Link

  • World Intellectual Property Organization. Patent WO2004/72086 A2: Modulators of CCR1. (2004). Describes the use of 4-substituted piperidine ethers in GPCR ligand synthesis. Link

  • Angene Chemical. Product Analysis: this compound. Link

  • Organic Chemistry Portal. Synthesis of Piperidines and Ethers. General methodologies for Williamson and Mitsunobu reactions. Link

Sources

"4-(2-Phenylethoxy)piperidine" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-(2-Phenylethoxy)piperidine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound this compound. Given the absence of direct literature on this specific molecule, this document synthesizes information from structurally related compounds to propose and detail plausible biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the systematic investigation of this compound's pharmacological profile. We will delve into hypothesized interactions with monoamine transporters, sigma receptors, and opioid receptors, providing detailed experimental protocols to validate these hypotheses.

Introduction and Structural Rationale

This compound is a synthetic molecule featuring a piperidine ring, a common scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] The piperidine moiety is present in drugs targeting the central nervous system (CNS), including analgesics, antipsychotics, and antidepressants.[1][3] The 2-phenylethoxy substituent introduces a lipophilic aromatic group connected by a flexible ether linkage, a feature often found in ligands for monoamine transporters and G-protein coupled receptors (GPCRs).

The structural amalgamation of these two key pharmacophores suggests several potential mechanisms of action, which will be the focus of this guide. The primary hypotheses revolve around its potential interaction with:

  • Monoamine Transporters (DAT, SERT, NET): The phenylethylamine backbone is a classic feature of compounds that interact with transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[4]

  • Sigma (σ) Receptors: The piperidine scaffold is a well-established privileged structure for high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor ligands.[5][6][7]

  • Opioid Receptors: The 4-substituted piperidine core is the foundational structure for the phenylpiperidine class of synthetic opioids, including pethidine and fentanyl.[8][9][10]

This guide will now proceed to elaborate on these hypothesized mechanisms and provide detailed experimental workflows for their validation.

Hypothesized Mechanisms of Action and Elucidating Experiments

Monoamine Transporter Inhibition

The structural similarity of this compound to known monoamine reuptake inhibitors makes the dopamine, serotonin, and norepinephrine transporters primary targets for investigation.[4][11][12] Inhibition of these transporters would lead to increased synaptic concentrations of their respective neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.

This protocol outlines a competitive binding assay to determine the affinity of this compound for DAT, SERT, and NET.

  • Membrane Preparation:

    • Obtain cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kd.

      • Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

      • Cell membranes (typically 10-50 µg of protein per well).

    • For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Rapidly filter the assay mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

TargetRadioligandKi of this compound (nM)
DAT[³H]WIN 35,428To be determined
SERT[³H]CitalopramTo be determined
NET[³H]NisoxetineTo be determined
Sigma (σ) Receptor Modulation

Sigma receptors are unique intracellular chaperone proteins implicated in a variety of CNS disorders.[6] Many synthetic compounds with a piperidine core exhibit high affinity for σ1 and σ2 receptors.[5][7][13]

The protocol is similar to that for monoamine transporters, with the following modifications:

  • Cell Membranes: Use cell lines expressing σ1 or σ2 receptors, or tissue homogenates from organs with high receptor density (e.g., liver, brain).

  • Radioligands:

    • For σ1 receptors: -Pentazocine.

    • For σ2 receptors: [³H]DTG, in the presence of a high concentration of a selective σ1 ligand to mask σ1 binding sites.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding: Determined in the presence of 10 µM Haloperidol.

Opioid Receptor Interaction

The phenylpiperidine scaffold is the cornerstone of a major class of synthetic opioids.[9][10] Therefore, it is crucial to assess the affinity of this compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors to determine any potential analgesic or abuse liability. The piperidine moiety is a key component for the analgesic activity of morphine.[14]

  • Cell Membranes: Use cell lines expressing human µ, δ, or κ opioid receptors (e.g., CHO-K1 cells).

  • Radioligands:

    • For µ receptors: [³H]DAMGO.

    • For δ receptors: [³H]DPDPE.

    • For κ receptors: [³H]U-69,593.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding: Determined in the presence of 10 µM Naloxone.

Visualizing the Investigative Workflow and Potential Signaling

To conceptualize the process of elucidating the mechanism of action, the following workflow diagram is provided.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Cellular & In Vivo Validation Compound This compound BindingAssays Radioligand Binding Assays (DAT, SERT, NET, σ1, σ2, µ, δ, κ) Compound->BindingAssays FunctionalAssays Functional Assays (e.g., Neurotransmitter Uptake, [³⁵S]GTPγS Binding, Ca²⁺ Flux) BindingAssays->FunctionalAssays If significant binding (Kᵢ < 1µM) CellularModels Cellular Models (e.g., Primary Neurons) FunctionalAssays->CellularModels Determine agonist/antagonist/inhibitor profile InVivoModels In Vivo Behavioral Models (e.g., Locomotor Activity, Analgesia Assays) CellularModels->InVivoModels Validate cellular effects MOA Mechanism of Action Elucidated InVivoModels->MOA Correlate with behavioral outcomes

Caption: Experimental workflow for elucidating the mechanism of action.

If this compound is identified as a potent dopamine reuptake inhibitor, its downstream signaling can be visualized as follows.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Synaptic_DA Synaptic Dopamine Dopamine_vesicle->Synaptic_DA Release DAT Dopamine Transporter (DAT) D1R D1 Receptor AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling Downstream Signaling PKA->Signaling Compound This compound Compound->DAT Inhibition Synaptic_DA->DAT Reuptake Synaptic_DA->D1R Binding & Activation

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 4-(2-Phenylethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Phenylethoxy)piperidine is a molecule of significant interest within pharmaceutical research and development, belonging to a class of piperidine derivatives that are integral scaffolds in medicinal chemistry. The strategic incorporation of a phenylethoxy group onto the piperidine ring suggests potential applications in modulating biological targets where both hydrophobic and polar interactions are crucial. As with any novel chemical entity destined for therapeutic consideration, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data critical for advancing drug discovery and development programs.

I. Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. While specific experimental data for this compound is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made based on its structural features, complemented by standardized experimental protocols for its quantitative determination.

Predicted Solubility Characteristics

This compound possesses both lipophilic (the phenylethoxy group) and hydrophilic (the piperidine nitrogen) moieties, suggesting a nuanced solubility profile. The presence of the basic piperidine nitrogen atom allows for protonation and salt formation, which can significantly enhance aqueous solubility, particularly in acidic environments. Conversely, the aromatic ring and the ether linkage contribute to its lipophilicity, likely favoring solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Low to ModerateThe bulky lipophilic group may limit solubility in neutral aqueous media. Solubility is expected to increase at lower pH due to protonation.
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the piperidine nitrogen and the ether oxygen.
Polar Aprotic DMSO, DMF, AcetonitrileHighGood dipole-dipole interactions are anticipated.
Non-Polar Aprotic Toluene, HexaneModerate to LowThe aliphatic and aromatic portions will have some affinity for non-polar solvents, but the polar piperidine ring may limit miscibility.
Experimental Determination of Solubility

To move beyond prediction and obtain quantitative data, two primary types of solubility assays are recommended: kinetic and thermodynamic. The choice between these depends on the stage of drug development and the specific questions being addressed.[1]

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer.[1] This high-throughput method is invaluable during early-stage discovery for ranking compounds.[2]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: The plate is agitated for a set period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[3]

  • Analysis: The solubility is determined by nephelometry, which measures the amount of light scattered by any precipitate that has formed.[2] The kinetic solubility is the highest concentration that does not show significant precipitation.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution addition Add to Aqueous Buffer (96-well plate) dilution->addition incubation Incubate (e.g., 2h at 25°C) addition->incubation nephelometry Nephelometric Reading incubation->nephelometry data Determine Highest Soluble Concentration nephelometry->data

Caption: Workflow for the determination of kinetic solubility.

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation in a given solvent system after an extended equilibration period.[4] The shake-flask method is the gold standard for this determination.[5]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, pH-adjusted buffers, ethanol).

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3][5]

  • Phase Separation: After equilibration, the samples are allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.[4]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification excess Add Excess Solid to Solvent shake Agitate for 24-48h at Constant Temperature excess->shake filter Filter or Centrifuge Supernatant shake->filter hplc Analyze by HPLC-UV filter->hplc quantify Determine Concentration hplc->quantify

Caption: Workflow for the shake-flask thermodynamic solubility assay.

II. Stability Profile of this compound

Evaluating the chemical stability of a drug candidate is a non-negotiable aspect of its development, directly impacting its shelf-life, formulation strategy, and safety profile.[6] Forced degradation studies are the cornerstone of this evaluation, providing critical insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[7]

Predicted Stability and Potential Degradation Pathways

The chemical structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions:

  • Ether Linkage: Ethers are generally stable but can be susceptible to cleavage under strong acidic conditions and at elevated temperatures. Oxidative degradation is also a possibility, potentially at the benzylic-like position.

  • Piperidine Ring: The tertiary amine in the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide.[8]

  • Phenylethoxy Group: The aromatic ring is generally stable, but the ethoxy chain could be a site for oxidative degradation.

Forced Degradation (Stress Testing) Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[7] The goal is to achieve a modest level of degradation (typically 5-20%) to identify the primary degradation products.[7]

Table 2: Recommended Forced Degradation Conditions for this compound

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heated at 60-80°CCleavage of the ether linkage.
Basic Hydrolysis 0.1 M NaOH, heated at 60-80°CGenerally expected to be stable.
Oxidation 3% H₂O₂, room temperature or slightly elevatedN-oxidation of the piperidine nitrogen, oxidation of the ethoxy chain.
Thermal Solid state and in solution, heated at a temperature below the melting point (e.g., 80°C)General decomposition.
Photolytic Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10]Photodegradation, potentially involving the aromatic ring or ether linkage.

Experimental Protocol: General Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, both solid and solution samples should be tested. A control sample, protected from the stress condition, should be prepared for each condition.

  • Stress Application: Expose the samples to the specified stress conditions for a predetermined duration. Time points should be selected to target 5-20% degradation.

  • Sample Quenching: At each time point, an aliquot of the stressed sample is withdrawn. If necessary, the reaction is quenched (e.g., by neutralization for acid and base stressed samples).

  • Analysis: All samples (stressed and control) are diluted to a suitable concentration and analyzed using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting degradants.

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare Sample and Control Solutions acid Acidic prep_sample->acid base Basic prep_sample->base oxidation Oxidative prep_sample->oxidation thermal Thermal prep_sample->thermal photo Photolytic prep_sample->photo quench Quench Reaction and Dilute acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc Analyze by Stability-Indicating HPLC quench->hplc identify Identify and Characterize Degradants hplc->identify

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This technical guide provides a robust framework for assessing the solubility and stability of this compound. While specific experimental data for this molecule is emerging, the principles and protocols outlined here, grounded in established pharmaceutical science, offer a clear path for its comprehensive characterization. By employing these systematic approaches, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions and advance promising candidates like this compound through the development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781–1787.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Veza. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. (2013). [Link]

  • Das, S., & Kumar, P. (2022). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin, and an advanced intermediate, iminoglycal. RSC Advances, 12(50), 32457-32461.
  • PubChem. 4-(2-Phenylethyl)piperidine. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Taylor & Francis Online. Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Biosynce Blog. What is the stability of piperidine? [Link]

  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ScienceDirect. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

  • BTC Blog. What are the storage stability of Piperidine Series compounds over time? [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • ResearchGate. (PDF) Absorption rates and CO2 solubility in new piperazine blends. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubMed. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]

  • ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

  • Sciencemadness Discussion Board. Piperidine from the hydrolysis of piperine. [Link]

  • National Institute of Standards and Technology. Piperidine. [Link]

  • ResearchGate. (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

  • BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. [Link]

  • PubMed. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • PubMed. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. [Link]

Sources

Spectroscopic Blueprint of 4-(2-Phenylethoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic data for the novel compound 4-(2-Phenylethoxy)piperidine. In the absence of published experimental spectra, this document serves as a predictive blueprint for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—the piperidine ring, the phenylethyl moiety, and the ether linkage—we can forecast the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is structured to not only present the predicted data but also to elucidate the underlying principles of spectroscopic interpretation, thereby offering a robust framework for the empirical characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

This compound is a unique molecule that incorporates a saturated heterocyclic amine (piperidine) linked via an ether bond to a phenylethyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The phenylethoxy substituent introduces aromaticity and a flexible linker, which can be crucial for molecular recognition and binding to biological targets. Accurate spectroscopic characterization is the cornerstone of validating the synthesis of this compound and is indispensable for its progression in any research and development pipeline.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be rich in information, detailing the electronic environment of each proton. The predicted chemical shifts are based on established values for similar structural motifs.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
H-Ar (aromatic)7.20 - 7.35multiplet5H-
H-1' (OCH₂)3.70triplet2HJ = 7.0
H-4 (CH-O)3.40multiplet1H-
H-2', H-6' (piperidine, axial)3.10doublet of triplets2HJ = 12.0, 4.0
H-2', H-6' (piperidine, equatorial)2.60doublet of triplets2HJ = 12.0, 3.0
H-2'' (CH₂-Ar)2.90triplet2HJ = 7.0
H-3', H-5' (piperidine, axial)1.90multiplet2H-
H-3', H-5' (piperidine, equatorial)1.50multiplet2H-
NH (piperidine)1.70broad singlet1H-

Causality Behind Predicted Shifts:

  • Aromatic Protons (H-Ar): The protons on the phenyl ring are expected to resonate in the typical aromatic region of 7.20-7.35 ppm.

  • Methylene Protons adjacent to Oxygen (H-1'): These protons are deshielded by the electronegative oxygen atom, leading to a predicted shift around 3.70 ppm. The triplet multiplicity arises from coupling to the adjacent methylene group (H-2'').

  • Methine Proton at C-4 (H-4): This proton, directly attached to the ether oxygen, will be significantly deshielded, with an expected chemical shift around 3.40 ppm.

  • Piperidine Protons (H-2', H-6', H-3', H-5'): The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial positions. The protons on the carbons adjacent to the nitrogen (H-2', H-6') will be more deshielded than those at H-3' and H-5'.

  • Methylene Protons adjacent to Phenyl Group (H-2''): These protons will be deshielded by the aromatic ring and are expected to appear as a triplet around 2.90 ppm due to coupling with H-1'.

  • Amine Proton (NH): The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a count of the chemically non-equivalent carbon atoms and information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (ppm)
C-Ar (quaternary)138.5
C-Ar (CH)129.0
C-Ar (CH)128.5
C-Ar (CH)126.0
C-4 (CH-O)75.0
C-1' (OCH₂)68.0
C-2', C-6' (piperidine)45.0
C-2'' (CH₂-Ar)36.0
C-3', C-5' (piperidine)32.0

Rationale for Predicted Shifts:

  • Aromatic Carbons (C-Ar): The aromatic carbons will resonate in the 125-140 ppm region. The quaternary carbon will be the most downfield.

  • Ether-Linked Carbons (C-4 and C-1'): The carbons directly bonded to the oxygen atom will be significantly deshielded, appearing in the 65-80 ppm range.

  • Piperidine Carbons (C-2', C-6' and C-3', C-5'): The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2', C-6') being more deshielded.

  • Methylene Carbon (C-2''): The carbon of the ethyl chain adjacent to the phenyl group will be found in the upfield region of the aliphatic carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3300 - 3500N-H (piperidine)Stretching (broad)
3000 - 3100C-H (aromatic)Stretching
2850 - 3000C-H (aliphatic)Stretching
1600, 1495C=C (aromatic)Stretching
1070 - 1150C-O-C (ether)Stretching (strong)
700 - 750C-H (aromatic)Out-of-plane bending

Interpretation of IR Data:

  • N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is a hallmark of the N-H stretch of a secondary amine.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ will indicate the aromatic C-H stretches, while strong absorptions just below 3000 cm⁻¹ will correspond to the aliphatic C-H stretches of the piperidine and ethyl groups.

  • C=C Stretch: Aromatic ring stretching vibrations are expected to appear around 1600 and 1495 cm⁻¹.

  • C-O-C Stretch: A strong, characteristic absorption band in the 1070-1150 cm⁻¹ region will be a definitive indicator of the ether linkage.[1]

  • Aromatic Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene ring will be observed in the 700-750 cm⁻¹ range.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 219

  • Key Fragmentation Pathways:

    • Alpha-cleavage: The most common fragmentation for amines is cleavage of the bond beta to the nitrogen atom. This would lead to the loss of the phenylethoxy group, resulting in a fragment at m/z = 84.

    • Benzylic Cleavage: Cleavage of the bond between the two carbons of the ethyl linker is also likely, generating a stable benzyl cation at m/z = 91.

    • Ether Cleavage: Cleavage of the C-O bond can occur, leading to fragments corresponding to the piperidin-4-yl cation (m/z = 84) and the phenylethoxy radical, or the phenylethoxy cation (m/z = 121) and the piperidin-4-yl radical.

Workflow for Mass Spectrometry Analysis

cluster_ionization Ionization (EI) cluster_fragmentation Fragmentation Pathways Molecule This compound M_ion [M]⁺˙ (m/z 219) Molecule->M_ion 70 eV F1 α-Cleavage (Loss of C₈H₉O radical) m/z 84 M_ion->F1 F2 Benzylic Cleavage (Loss of C₅H₁₀NO radical) m/z 91 M_ion->F2 F3 Ether Cleavage (Loss of C₅H₁₀N radical) m/z 121 M_ion->F3

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

A. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) are required to achieve an adequate signal-to-noise ratio.

B. IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat liquid compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

C. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into an electron ionization (EI) mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Acquisition: Acquire the mass spectrum with an ionization energy of 70 eV.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data tables, along with the rationale for the predicted spectral features, offer a solid foundation for any researcher embarking on the synthesis and analysis of this compound. The detailed experimental protocols provide a clear path for obtaining empirical data, which can then be compared against these predictions for structural verification. As with any novel compound, the ultimate confirmation of its structure will rely on the careful acquisition and interpretation of experimental data, for which this guide serves as an invaluable predictive tool.

References

  • Chem-Impex. 4-(2-Phenylethyl)piperidine. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395.
  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

Sources

Beyond the Scaffold: The Medicinal Chemistry of 4-(2-Phenylethoxy)piperidine

[1]

Executive Summary

This technical guide analyzes 4-(2-Phenylethoxy)piperidine , a distinct pharmacophore often conflated with its N-substituted analogs (like the fentanyl precursor N-phenethyl-4-piperidone). Unlike its N-substituted cousins, the 4-(2-phenylethoxy) moiety features an ether linkage at the C4 position, creating a specific "Linker-Head-Tail" topology. This structure is a privileged scaffold in the design of Sigma-1 receptor modulators , NMDA receptor antagonists , and Dual-binding Acetylcholinesterase (AChE) inhibitors .

This guide details the synthetic accessibility, structure-activity relationships (SAR), and experimental protocols required to utilize this scaffold in hit-to-lead optimization.

Pharmacophore Analysis: The "Ether Bridge" Topology

The biological utility of this compound stems from its ability to span distinct binding domains within G-protein coupled receptors (GPCRs) and enzymes.

Structural Components[2][3][4][5][6][7][8]
  • The Basic Head (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (

    
    ), forming a cationic center crucial for electrostatic interactions (e.g., with Asp126 in Sigma-1 receptors).
    
  • The Ether Linker (O-CH2-CH2): Unlike a rigid alkyl chain, the ether oxygen acts as a weak hydrogen bond acceptor and introduces rotational freedom, allowing the molecule to adopt a "folded" conformation necessary for hydrophobic pocket insertion.

  • The Distal Tail (Phenethyl Group): Provides a

    
    -electron rich surface for 
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Trp, Tyr, Phe) in the target binding site.
Pharmacophore Mapping (DOT Visualization)

PharmacophoreMapcluster_interactionsTarget InteractionsPiperidinePiperidine Ring(Cationic Center)EtherEther Oxygen(H-Bond Acceptor)Piperidine->EtherRigid Attachment (C4)AspAspartate (D126)Piperidine->AspIonic BondLinkerEthyl Spacer(Rotational Freedom)Ether->LinkerFlexible BridgePhenylPhenyl Ring(Hydrophobic/Pi-Stacking)Linker->PhenylDistal BindingTrpTryptophan/TyrosinePhenyl->TrpPi-Pi Stacking

Caption: Pharmacophore dissection of this compound showing critical binding interactions with generic GPCR/Enzyme residues.

Synthetic Accessibility & Methodology

The synthesis of this compound requires careful control of conditions to prevent elimination reactions (forming styrene from the phenethyl halide) or N-alkylation competition. The most robust route is the Williamson Ether Synthesis using N-protected 4-hydroxypiperidine.

Synthetic Pathway (DOT Visualization)

SynthesisPathSM1N-Boc-4-hydroxypiperidineInter1Alkoxide IntermediateSM1->Inter1Deprotonation (0°C)Reagent(2-Bromoethyl)benzeneProduct_ProtN-Boc-4-(2-phenylethoxy)piperidineReagent->Product_ProtBaseNaH (60% in oil) / DMFBase->Inter1Inter1->Product_ProtSN2 Substitution+ Reagent (RT to 60°C)FinalThis compound(Target Scaffold)Product_Prot->FinalDeprotection & NeutralizationDeprotectTFA / DCM (1:4)Deprotect->Final

Caption: Step-wise synthesis via Williamson Ether strategy, prioritizing N-protection to ensure O-selectivity.

Validated Synthetic Protocol

Objective: Synthesis of this compound (HCl salt).

  • Protection (if starting from 4-hydroxypiperidine):

    • Dissolve 4-hydroxypiperidine (10 mmol) in DCM. Add

      
       (1.1 eq) and 
      
      
      (1.2 eq). Stir 4h. Wash with 1N HCl, brine, dry over
      
      
      .
  • O-Alkylation (The Critical Step):

    • Setup: Flame-dried round-bottom flask under Argon atmosphere.

    • Reagents: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (5 mL/mmol).

    • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.5 eq) portion-wise. Caution:

      
       gas evolution. Stir for 30 min at 0°C until evolution ceases.
      
    • Addition: Add (2-bromoethyl)benzene (1.2 eq) dropwise.

    • Reaction: Allow to warm to Room Temperature (RT). Heat to 60°C for 4-6 hours to drive the

      
       reaction (steric hindrance at the secondary alcohol requires thermal energy).
      
    • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with

      
       solution (5%) to remove DMF. Dry and concentrate.
      
  • Deprotection:

    • Dissolve the intermediate in DCM.[1] Add Trifluoroacetic acid (TFA) (20% v/v). Stir 2h at RT.[1]

    • Concentrate in vacuo. Basify with sat.

      
       to pH 10. Extract with DCM.[1]
      
    • Salt Formation: Treat the free base with 2M HCl in ether to precipitate the hydrochloride salt.

Therapeutic Applications & SAR

Sigma-1 Receptor ( R) Modulation

The

23
  • Mechanism: The this compound motif mimics the binding mode of NE-100 . The basic nitrogen forms an electrostatic bridge with Asp126 , while the phenethyl tail occupies the primary hydrophobic pocket formed by Val162, Leu105, and Phe107 .

  • SAR Insight: Increasing the chain length from ethoxy (2 carbons) to propoxy (3 carbons) often shifts selectivity from

    
     to 
    
    
    .
Acetylcholinesterase (AChE) Inhibition

This scaffold is used to design Dual Binding Site Inhibitors (DBSIs) that span the catalytic active site (CAS) and the peripheral anionic site (PAS).

  • Role: The piperidine binds to the CAS (mimicking acetylcholine), while the phenylethoxy tail extends up the gorge to interact with the PAS (specifically Trp286 ).

  • Advantage: Binding the PAS prevents AChE-induced amyloid-beta aggregation, a key pathology in Alzheimer's.

Comparative Activity Profile (Representative Data)
TargetRole of ScaffoldKey InteractionRepresentative

/

Sigma-1 (

)
Hydrophobic Core

-stacking (Phe107)
1.5 - 15 nM [1]
Sigma-2 (

)
Selectivity FilterSteric bulk sensitivity> 200 nM (Low affinity)
AChE (Human) Dual Site LinkerCAS/PAS bridging20 - 100 nM [2]
NMDA (NR2B) Allosteric TailIfenprodil-site overlap50 - 300 nM

Experimental Validation: Binding Assay Protocol

To validate the affinity of derivatives containing this scaffold, a competitive radioligand binding assay is standard.

Protocol: Sigma-1 Receptor Binding Assay

  • Tissue Source: Guinea pig brain membranes (high

    
     density) or HEK293 cells overexpressing human 
    
    
    .
  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-specific control: Haloperidol (10

    
    ).
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: 120 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

References

  • Structure-Activity Relationships of Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry / NIH Context: Establishes the requirement of a basic amine and a hydrophobic distance of 6-10 Å for high affinity Sigma-1 binding. Link:[Link]

  • Phenoxyethyl Piperidine Derivatives as PAS and CAS Inhibitors of Cholinesterases. Source: NIH / PubMed Central Context: Details the use of the phenoxyethyl-piperidine scaffold to create dual-binding AChE inhibitors for Alzheimer's therapy. Link:[Link]

  • Synthesis and Evaluation of Piperidine-based Acetylcholinesterase Inhibitors. Source: International Journal of Pharmaceutical Sciences Context: Provides comparative synthetic protocols and biological data for piperidine derivatives. Link:[Link]

Technical Deep Dive: 4-(2-Phenylethoxy)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, the 4-(2-phenylethoxy)piperidine moiety (CAS: 1221725-39-8 for HCl salt) represents a versatile "privileged structure."[1][2][3] It serves as a critical pharmacophore for targeting Sigma-1 (


) receptors  and NMDA receptor (NR2B subunit)  allosteric sites.[1][3]

This guide moves beyond basic structural description to analyze the causality of its biological activity and provides a self-validating synthetic workflow. The core value of this scaffold lies in its flexible ether linkage , which provides rotational freedom distinct from rigid 4-phenylpiperidines, allowing the phenyl ring to access hydrophobic sub-pockets while the basic nitrogen remains available for electrostatic anchoring.[2]

Structural Architecture & Pharmacophore Analysis[1][2][4]

The molecule is composed of three distinct functional domains, each serving a specific role in ligand-receptor binding kinetics:

  • The Cationic Anchor (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (

    
    ).[2][3] This positive charge is non-negotiable for binding to the aspartate residue (e.g., Asp126  in 
    
    
    
    receptors) in the orthosteric binding site.[2][3]
  • The Ether Linker (Spacer): The oxygen atom acts as a hydrogen bond acceptor, but more importantly, the ethyl-ether spacer (

    
    ) creates a specific distance vector (
    
    
    
    ) between the cationic center and the aromatic ring.[1][2][3] This is critical for avoiding steric clashes in the narrow "vestibule" of the NMDA receptor ion channel.[2]
  • The Hydrophobic Cap (Phenethyl Group): This aromatic ring engages in

    
     stacking or hydrophobic interactions with aromatic clusters (e.g., Tyr103/Leu105  in 
    
    
    
    ).[1][2][3]
Diagram 1: Retrosynthetic & Pharmacophore Logic

The following diagram illustrates the retrosynthetic disconnection and the functional logic of the scaffold.

G Target This compound Fragment1 N-Boc-4-Hydroxypiperidine (Nucleophile) Target->Fragment1 Retrosynthesis (Ether Cleavage) Fragment2 (2-Bromoethyl)benzene (Electrophile) Target->Fragment2 Pharmacophore Pharmacophore: Cationic Amine + Flexible Linker + Aromatic Target->Pharmacophore Maps to

Caption: Retrosynthetic breakdown of the scaffold into commercially available precursors, highlighting the modular assembly.

Synthetic Methodology: The Williamson Ether Protocol[2]

While reductive amination is common for N-substitution, the formation of the core ether linkage at the C4 position requires precision to avoid elimination side reactions.[2][3] The Williamson Ether Synthesis is the industry standard for scalability, but it requires strict moisture control.[2][3]

Comparative Analysis of Methods
FeatureMethod A: Williamson Ether (Recommended)Method B: Mitsunobu Reaction
Reagents NaH, DMF, Phenethyl bromideDEAD/DIAD, PPh3, Phenethyl alcohol
Atom Economy HighLow (Generates phosphine oxide waste)
Scalability Excellent (Kg scale feasible)Poor (Chromatography often required)
Stereocontrol Retains configuration (if chiral)Inverts configuration (Walden inversion)
Cost LowHigh
Validated Protocol: Synthesis of this compound HCl[1][2][3]

Objective: Synthesize the core scaffold from N-Boc-4-hydroxypiperidine.

Step 1: Ether Formation (The Critical Step)[2][3]
  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (60% in oil, 1.5 eq), (2-Bromoethyl)benzene (1.2 eq), DMF (Anhydrous).

  • Safety Note: NaH releases hydrogen gas.[2][3] Perform under inert atmosphere (

    
     or 
    
    
    
    ).[3]
  • Preparation: Charge a flame-dried 3-neck flask with N-Boc-4-hydroxypiperidine dissolved in anhydrous DMF (0.5 M concentration). Cool to 0°C.[2][3]

  • Deprotonation: Add NaH portion-wise over 30 minutes. Observation: Vigorous bubbling (

    
     release) indicates successful alkoxide formation.[3] Stir for 1 hour at 0°C until bubbling ceases.
    
  • Alkylation: Add (2-Bromoethyl)benzene dropwise via syringe pump to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours. Validation: Monitor by TLC (Hexane:EtOAc 4:1).[3] The starting alcohol spot (

    
    ) should disappear.[2][3]
    
  • Quench: Carefully add saturated

    
     solution at 0°C to quench excess hydride.
    
  • Workup: Extract with EtOAc (3x). Wash organics with

    
     (5x) to remove DMF (Critical step: DMF traps product if not removed).[1][3] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexane) yields the N-Boc protected intermediate.

Step 2: Deprotection (Salt Formation)[1][3]
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Dissolve the intermediate in DCM.[2][3]

  • Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: The product often precipitates as the hydrochloride salt.[2][3] Filter and wash with diethyl ether.[3]

  • Yield: Typical yields for the 2-step sequence are 65-75%.[1][2][3]

Structure-Activity Relationship (SAR) Profiles

The utility of this compound lies in its derivatization.[1][2][3] The secondary amine is the "launchpad" for specificity.[2][3]

Sigma-1 ( ) Receptor Ligands

To achieve high affinity (


) for 

, the nitrogen must be substituted with a lipophilic group.[1][3]
  • Mechanism: The 4-phenylethoxy group occupies the primary hydrophobic pocket.[1][2]

  • Modification: N-substitution with a benzyl or phenethyl group creates a "dual-hydrophobic" pharmacophore.[1][2][3]

  • Data Trend: N-Phenethyl > N-Benzyl > N-Methyl for

    
     affinity.[1][2][3] The extra chain length allows the second aromatic ring to reach the secondary hydrophobic pocket (Tyr206).[2]
    
NMDA Receptor (NR2B Subunit) Antagonists

This scaffold mimics the "linker-aromatic" region of Ifenprodil .[2][3]

  • Mechanism: Selective inhibition of NR2B-containing NMDA receptors reduces excitotoxicity without total channel blockade (reducing side effects like catalepsy).[1][2][3]

  • Critical Parameter: The distance between the piperidine nitrogen and the distal phenyl ring.[2] The ether oxygen adds flexibility compared to a methylene (

    
    ) linker, often improving metabolic stability.[1][2][3]
    
Diagram 2: SAR Decision Tree

This workflow guides the researcher in modifying the scaffold for specific targets.[2]

SAR Core This compound (Core Scaffold) N_Sub N-Substitution (R) Core->N_Sub R_Benzyl R = Benzyl / Phenethyl (Increases Lipophilicity) N_Sub->R_Benzyl Strategy A R_Polar R = Heterocycle / Polar (H-Bonding) N_Sub->R_Polar Strategy B Sigma1 Target: Sigma-1 Receptor (Neuroprotection) NMDA Target: NMDA (NR2B) (Neuropathic Pain) R_Benzyl->Sigma1 High Affinity (Dual Hydrophobic Binding) R_Benzyl->NMDA NR2B Selectivity (Ifenprodil Mimic) R_Polar->Sigma1 Reduced Affinity (Usually undesirable)

Caption: SAR optimization logic. Lipophilic N-substituents favor Sigma-1 and NR2B affinity, leveraging the core scaffold's geometry.[1][2][3]

Case Studies & Applications

Case Study A: Neuroprotection via Sigma-1 Agonism

Researchers have utilized N-substituted analogs of this scaffold to develop radioligands for PET imaging.[1][2][3] The 4-(2-phenylethoxy) moiety provides metabolic stability compared to ester linkages, allowing for longer imaging windows.[1][2][3]

  • Key Insight: The ether oxygen reduces LogP slightly compared to the all-carbon analog, improving blood-brain barrier (BBB) permeability profiles.[1][2][3]

Case Study B: Dual Action Analgesics

Compounds combining the this compound motif with mu-opioid pharmacophores have been explored.[1][2][3] The hypothesis is that


 antagonism (via the piperidine scaffold) potentiates opioid analgesia while mitigating tolerance.[2][3]

References

  • Sigma-Aldrich. this compound hydrochloride Product Specification. CAS: 1221725-39-8.[1][2][3][4] Link[1][3]

  • Takahashi, H., et al. (2016).[3] "4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies." Chemistry Central Journal, 10:48. Link

  • Mottola, D. M., et al. (1996).[3] "4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist."[1][2][3][5] Journal of Medicinal Chemistry, 39(1), 285-296.[1][2][3] Link

  • Maeda, D. Y., et al. (2000).[2][3] "Synthesis of N-arylalkylpiperidines with high affinity for sigma-1 and sigma-2 receptors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

"4-(2-Phenylethoxy)piperidine" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Phenylethoxy)piperidine (CAS: 1221725-39-8), a critical secondary amine intermediate used in medicinal chemistry. This document is structured for researchers engaged in fragment-based drug discovery (FBDD) and the synthesis of GPCR/ion channel ligands.

A Versatile Scaffold for GPCR and Ion Channel Ligand Design

Executive Summary

This compound is a bifunctional pharmacophore characterized by a piperidine ring substituted at the 4-position with a phenethyl ether moiety. Unlike its N-substituted isomer (1-(2-phenylethyl)-4-hydroxypiperidine), which is a common metabolite of fentanyl analogs, this O-substituted variant serves as a "privileged scaffold" in the design of neuroactive agents.

Its structural architecture offers two distinct vectors for chemical modification:

  • The Secondary Amine (N-H): A nucleophilic handle for diversification via alkylation, acylation, or reductive amination.

  • The Ether Linker: A flexible, rotationally active tether that positions the distal phenyl ring into hydrophobic pockets of target proteins (e.g., Sigma-1, NMDA GluN2B, or CCR5 receptors).

Chemical Architecture & Properties

The molecule functions as a "linker-extender" in SAR (Structure-Activity Relationship) studies. The ethylene glycol-like ether linkage provides specific advantages over rigid carbon-only linkers.

PropertySpecification
IUPAC Name This compound
CAS Number 1221725-39-8 (HCl salt)
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol (Free base)
pKa (Calc) ~10.8 (Piperidine Nitrogen)
LogP (Calc) ~2.5 (Moderate Lipophilicity)
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Synthesis Protocol

The synthesis of this compound requires a protection-deprotection strategy to prevent N-alkylation during the ether formation. The following protocol utilizes a Williamson ether synthesis approach, optimized for yield and purity.

Phase 1: N-Protection
  • Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Boc₂O.

  • Outcome: N-Boc-4-hydroxypiperidine.

Phase 2: O-Alkylation (Critical Step)
  • Reagents: N-Boc-4-hydroxypiperidine, (2-Bromoethyl)benzene, Sodium Hydride (NaH, 60% in oil), DMF (anhydrous).

  • Protocol:

    • Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under Argon.

    • Dropwise add N-Boc-4-hydroxypiperidine (1.0 eq) in DMF. Stir for 30 min to form the alkoxide.

    • Add (2-Bromoethyl)benzene (1.1 eq) slowly.

    • Warm to room temperature and stir for 12–18 hours.

    • Quench: Carefully add water/ice. Extract with EtOAc.

  • Causality: NaH is required to deprotonate the secondary alcohol (pKa ~16), making it sufficiently nucleophilic to displace the bromide. DMF is used as a polar aprotic solvent to stabilize the transition state.

Phase 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Protocol: Treat the intermediate with 20% TFA in DCM for 2 hours. Evaporate volatiles.

  • Purification: Neutralize with NaHCO₃, extract with DCM, or crystallize as the HCl salt using ethereal HCl.

Synthesis Workflow Diagram

SynthesisPathway Start 4-Hydroxypiperidine Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-hydroxypiperidine Step1->Inter1 Yield >95% Step2 Etherification (NaH, Ph-CH2-CH2-Br) Inter1->Step2 Inter2 N-Boc-4-(2-phenylethoxy)piperidine Step2->Inter2 SN2 Reaction Step3 Deprotection (TFA or HCl) Inter2->Step3 Product This compound (Target Scaffold) Step3->Product Salt Formation

Figure 1: Step-wise synthetic pathway for the production of this compound.

Pharmacological Applications & SAR Utility

This scaffold is primarily utilized to probe the "depth" and "polarity" of receptor binding pockets.

A. Sigma-1 Receptor Ligands

The Sigma-1 receptor accommodates ligands with a basic nitrogen flanked by hydrophobic domains.

  • Mechanism: The piperidine nitrogen mimics the protonated amine of endogenous ligands. The phenylethoxy tail extends into the hydrophobic pocket.

  • Application: Researchers attach varying "head groups" (e.g., benzyl, cyclohexyl) to the piperidine nitrogen to optimize affinity (Ki < 10 nM).

B. NMDA Receptor Antagonists (GluN2B Selective)

GluN2B-selective antagonists (like Ifenprodil) often feature a 4-benzylpiperidine core.

  • Modification: Replacing the 4-benzyl group with a 4-(2-phenylethoxy) group alters the flexibility and hydrogen-bonding potential (via the ether oxygen) of the "tail" region.

  • Goal: To improve metabolic stability or selectivity against the hERG channel.

C. Histamine H1 Antagonists

The structure resembles the core of Diphenylpyraline (4-benzhydryloxy-1-methylpiperidine).

  • Research: Used as a building block to synthesize novel antihistamines by varying the N-substituent to bulky lipophilic groups.

Experimental Validation: Identity Confirmation

To ensure the integrity of the research chemical, the following analytical parameters must be met.

MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 7.1-7.3 (m, 5H, Ar-H)δ 3.6 (t, 2H, -O-CH₂-)δ 3.4 (m, 1H, H-4 piperidine)δ 2.8 (t, 2H, Ph-CH₂-)δ 2.6-3.0 (m, 4H, H-2,6 piperidine)
LC-MS (ESI+) [M+H]⁺ = 206.15 (Free base)Single peak >98% purity.
TLC (DCM:MeOH 9:1) Stains with Ninhydrin (Purple/Blue indicating secondary amine).
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Acute toxicity data is limited; treat as potentially bioactive.

  • Storage: Store as HCl salt at -20°C. Hygroscopic.

  • Precautions: The free base is prone to oxidation; handle under inert atmosphere (Argon/Nitrogen) when possible.

References
  • Sigma-Aldrich. Product Specification: this compound hydrochloride. Catalog No. 76872. Link

  • World Intellectual Property Organization. WO2004072086 - Piperidine Derivatives as Modulators of Chemokine Receptors. (2004). Link

  • Cayman Chemical. 4-Hydroxy-1-(2-phenylethyl)piperidine (Structural Analog Comparison). Link

  • PubChem. Compound Summary: this compound.[1] Link

Sources

The Therapeutic Potential of 4-(2-Phenylethoxy)piperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] This technical guide delves into the untapped therapeutic potential of a specific, yet underexplored derivative: 4-(2-Phenylethoxy)piperidine . While direct pharmacological data on this compound is sparse, this document will extrapolate its potential applications by analyzing structure-activity relationships (SAR) of closely related 4-substituted piperidine analogs. We will explore its synthetic accessibility, propose key therapeutic targets based on existing research into analogous structures, and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the pursuit of innovative therapeutics.

Introduction: The Piperidine Scaffold in Therapeutics

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make it an ideal scaffold for drug design.[1] The presence of the piperidine moiety can significantly enhance a molecule's druggability by improving its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), while often reducing toxicity. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and potent effects on the Central Nervous System (CNS).

The subject of this guide, this compound, combines the established piperidine core with a phenylethoxy group at the 4-position. This specific substitution pattern, featuring an ether linkage to a flexible aromatic sidechain, suggests potential interactions with a range of biological targets, particularly within the CNS. This document will build a scientific case for the investigation of this molecule, drawing parallels from established research on 4-alkoxy, 4-benzyloxy, and other 4-substituted piperidine analogs.

Synthetic Strategy and Characterization

The synthesis of this compound is readily achievable through established synthetic methodologies, primarily leveraging the versatile and commercially available starting material, 4-hydroxypiperidine.

Proposed Primary Synthetic Route: Williamson Ether Synthesis

A robust and high-yielding approach to synthesize this compound is the Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: N-Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc2O, Et3N DCM, 0°C to rt N-Boc-4-(2-Phenylethoxy)piperidine N-Boc-4-(2-Phenylethoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-Phenylethoxy)piperidine 1. NaH, THF, 0°C 2. (2-Bromoethyl)benzene This compound This compound N-Boc-4-(2-Phenylethoxy)piperidine->this compound TFA or HCl in Dioxane DCM, 0°C to rt

Caption: A three-step synthetic route to this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • (2-Bromoethyl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • N-Boc-4-hydroxypiperidine Formation: While N-Boc-4-hydroxypiperidine is commercially available, it can be synthesized by treating 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a suitable solvent such as DCM.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

  • Ether Formation: Add (2-Bromoethyl)benzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification (Protected Intermediate): Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(2-Phenylethoxy)piperidine.

  • Deprotection: Dissolve the purified N-Boc-4-(2-Phenylethoxy)piperidine in DCM and cool to 0 °C. Add an excess of TFA (e.g., 5-10 equivalents) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Final Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the structure-activity relationships of analogous compounds, we can hypothesize several promising therapeutic avenues for this compound. The presence of the piperidine ring provides a basic nitrogen atom, crucial for interacting with many CNS receptors, while the phenylethoxy moiety offers a flexible, lipophilic region capable of binding to hydrophobic pockets in target proteins.

Central Nervous System (CNS) Disorders

The structural similarity of this compound to known CNS-active agents suggests this as a primary area of investigation.

  • Dopamine and Serotonin Receptor Modulation: Numerous piperidine-containing molecules are potent modulators of dopamine and serotonin receptors. For instance, 4-benzyloxypiperidine derivatives have been identified as selective dopamine D4 receptor antagonists, which are of interest for treating Parkinson's disease and other CNS disorders.[2] Furthermore, aralkyl piperidines have been designed as multi-target agents for depression, exhibiting strong binding to serotonin transporters (SERT) and 5-HT₁ₐ/5-HT₇ receptors.[3] The phenylethoxy group in our target molecule can be considered an analogue of the benzyloxy or aralkyl groups in these compounds, suggesting a potential for similar receptor interactions.

    Hypothesized Mechanism: The basic nitrogen of the piperidine ring is expected to form a key ionic interaction with an acidic residue (e.g., Aspartic Acid) in the binding pocket of monoamine receptors. The phenylethoxy tail can then occupy a hydrophobic sub-pocket, contributing to binding affinity and selectivity.

Workflow for CNS Receptor Profiling:

G cluster_0 Initial Screening cluster_1 Functional Activity cluster_2 Selectivity & In Vitro ADME cluster_3 In Vivo Evaluation Compound This compound Primary_Binding Radioligand Binding Assays (e.g., Dopamine D2, D4, SERT, 5-HT1A) Compound->Primary_Binding Functional_Assay Functional Assays (e.g., cAMP for GPCRs, Neurotransmitter Uptake) Primary_Binding->Functional_Assay If significant binding Selectivity_Panel Receptor Selectivity Panel (e.g., CEREP panel) Functional_Assay->Selectivity_Panel In_Vitro_ADME In Vitro ADME Assays (Microsomal Stability, Permeability) Functional_Assay->In_Vitro_ADME In_Vivo_Models In Vivo Animal Models (e.g., Forced Swim Test for Depression, L-DOPA-induced dyskinesia for PD) In_Vitro_ADME->In_Vivo_Models If favorable profile

Caption: A workflow for evaluating the CNS activity of the target compound.

  • Neurodegenerative Diseases (Alzheimer's Disease): A compelling area of research is the development of multi-target-directed ligands for complex diseases like Alzheimer's. 4-Oxypiperidine ethers have been designed as dual inhibitors of the histamine H₃ receptor (H₃R) and acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).[4][5] H₃R antagonism can enhance cognitive function by modulating neurotransmitter release, while cholinesterase inhibition is a clinically validated strategy for symptomatic treatment of Alzheimer's. The ether linkage and aromatic group in this compound are features shared with these multi-target agents.

    Hypothesized Mechanism: The piperidine core could bind to the H₃ receptor, while the phenylethoxy moiety could potentially fit into the active site of cholinesterase enzymes, similar to how donepezil (a piperidine-containing AChE inhibitor) utilizes its benzyl group.

Analgesia

The piperidine scaffold is central to the structure of potent opioid analgesics like fentanyl and pethidine. Research into 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has demonstrated significant analgesic activity.[6] While the substitution pattern is different, it highlights the tolerance of the 4-position of the piperidine ring for bulky substituents in the context of pain modulation.

Hypothesized Mechanism: The core structure may interact with opioid receptors (μ, δ, κ). The specific nature of the phenylethoxy group would determine the binding affinity and functional activity (agonist, antagonist, or partial agonist).

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized therapeutic potential, a tiered screening approach is recommended.

Protocol: In Vitro Receptor Binding Assay (Dopamine D4 Receptor)

Objective: To determine the binding affinity of this compound for the human dopamine D4 receptor.

Materials:

  • Cell membranes expressing the recombinant human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (reference compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compound (this compound) dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and reference compound in the assay buffer.

  • Assay Setup: In each well of the microplate, add:

    • 25 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

    • 25 µL of the test compound dilution or reference compound.

    • 50 µL of [³H]-Spiperone (at a final concentration near its Kd).

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To assess the ability of this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • Purified human AChE and BuChE.

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Donepezil (reference inhibitor).

  • Test compound dissolved in DMSO.

  • 96-well microplate reader.

Procedure:

  • Assay Setup: In each well of a 96-well plate, add:

    • 140 µL of phosphate buffer.

    • 20 µL of the test compound dilution.

    • 20 µL of DTNB solution.

  • Pre-incubation: Add 10 µL of the respective enzyme solution (AChE or BuChE) and pre-incubate for 15 minutes at 37 °C.

  • Reaction Initiation: Add 10 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Quantitative Data Summary and Future Directions

While no direct experimental data exists for this compound, we can create a template table to be populated with experimental results, using data from analogous compounds for illustrative purposes.

Table 1: Hypothetical Biological Activity Profile of this compound and Analogs

Compound/AnalogTargetAssay TypeActivity (IC₅₀/Kᵢ, nM)Reference
This compound Dopamine D4 ReceptorBinding (Kᵢ)To be determinedN/A
This compound Serotonin Transporter (SERT)Binding (Kᵢ)To be determinedN/A
This compound Acetylcholinesterase (AChE)Inhibition (IC₅₀)To be determinedN/A
Analog A (Aralkyl piperidine)5-HT₁ₐ ReceptorBinding (Kᵢ)0.46[3]
Analog A (Aralkyl piperidine)SERTInhibition (IC₅₀)1.9[3]
Analog B (4-Oxypiperidine ether)Histamine H₃ ReceptorBinding (Kᵢ)12.5[5]
Analog B (4-Oxypiperidine ether)Acetylcholinesterase (AChE)Inhibition (IC₅₀)1537[5]

Conclusion

This compound represents a synthetically accessible molecule with significant, albeit unexplored, therapeutic potential. By leveraging the extensive knowledge base surrounding the piperidine scaffold, this guide has outlined a clear rationale for its investigation, particularly in the areas of CNS disorders and neurodegenerative diseases. The proposed synthetic routes and biological evaluation protocols provide a roadmap for researchers to systematically explore the pharmacology of this promising compound. Future work should focus on the synthesis and in vitro profiling of this compound and a small library of its derivatives to establish initial structure-activity relationships. Positive hits from these initial screens would warrant further investigation into their mechanisms of action and eventual evaluation in in vivo models of disease.

References

  • Title: Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 Source: PubMed URL: [Link]

  • Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists Source: PubMed Central (PMC) URL: [Link]

  • Title: Not available
  • Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: PubMed Central (PMC) URL: [Link]

  • Title: Not available
  • Title: Not available
  • Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: PubMed URL: [Link]

  • Title: Not available
  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

Sources

Methodological & Application

Synthesis of 4-(2-Phenylethoxy)piperidine: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-substituted piperidines are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in drug discovery is a testament to their ability to confer favorable pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive, in-depth guide to the synthesis of a key piperidine derivative, 4-(2-Phenylethoxy)piperidine, from 4-hydroxypiperidine. This technical guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and strategic considerations for a successful and reproducible synthesis.

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] However, the bifunctional nature of the starting material, 4-hydroxypiperidine, which contains both a secondary amine and a secondary alcohol, necessitates a strategic application of protecting groups to achieve the desired regioselectivity. This guide will detail a two-step process involving the protection of the piperidine nitrogen, followed by the etherification of the hydroxyl group, and concluding with the deprotection of the nitrogen to yield the final product.

Reaction Mechanism and Strategy

The overall synthetic strategy is a three-stage process:

  • N-Protection: The secondary amine of 4-hydroxypiperidine is more nucleophilic than the hydroxyl group. To prevent undesired N-alkylation during the subsequent etherification step, the nitrogen atom must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[2]

  • Williamson Ether Synthesis: The core ether-forming reaction proceeds via an SN2 mechanism.[3] The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong base, typically sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from a suitable electrophile, in this case, 2-phenylethyl bromide, to form the desired C-O bond.

  • N-Deprotection: The final step involves the removal of the Boc protecting group to unveil the secondary amine of the target molecule. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent.

The following diagram illustrates the overall reaction pathway:

Synthesis_Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, Base N-Boc-4-(2-Phenylethoxy)piperidine N-Boc-4-(2-Phenylethoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-Phenylethoxy)piperidine 1. NaH 2. 2-Phenylethyl bromide This compound This compound N-Boc-4-(2-Phenylethoxy)piperidine->this compound TFA or HCl N_Boc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation Dissolve 4-hydroxypiperidine Dissolve 4-hydroxypiperidine Add NaHCO3 solution Add NaHCO3 solution Dissolve 4-hydroxypiperidine->Add NaHCO3 solution Add (Boc)2O Add (Boc)2O Add NaHCO3 solution->Add (Boc)2O Stir at RT Stir at RT Add (Boc)2O->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Extract with DCM Extract with DCM Monitor by TLC->Extract with DCM Wash with water & brine Wash with water & brine Extract with DCM->Wash with water & brine Dry with MgSO4 Dry with MgSO4 Wash with water & brine->Dry with MgSO4 Concentrate in vacuo Concentrate in vacuo Dry with MgSO4->Concentrate in vacuo Williamson_Ether_Synthesis_Workflow cluster_0 Alkoxide Formation cluster_1 Etherification cluster_2 Workup & Purification Suspend NaH in THF Suspend NaH in THF Add N-Boc-4-hydroxypiperidine Add N-Boc-4-hydroxypiperidine Suspend NaH in THF->Add N-Boc-4-hydroxypiperidine Add 2-phenylethyl bromide Add 2-phenylethyl bromide Add N-Boc-4-hydroxypiperidine->Add 2-phenylethyl bromide Heat to reflux Heat to reflux Add 2-phenylethyl bromide->Heat to reflux Monitor by TLC Monitor by TLC Heat to reflux->Monitor by TLC Quench with water Quench with water Monitor by TLC->Quench with water Extract with Et2O Extract with Et2O Quench with water->Extract with Et2O Wash with water & brine Wash with water & brine Extract with Et2O->Wash with water & brine Dry with MgSO4 Dry with MgSO4 Wash with water & brine->Dry with MgSO4 Concentrate in vacuo Concentrate in vacuo Dry with MgSO4->Concentrate in vacuo Purify by chromatography Purify by chromatography Concentrate in vacuo->Purify by chromatography N_Boc_Deprotection_Workflow cluster_0 Deprotection cluster_1 Workup & Isolation Dissolve protected piperidine Dissolve protected piperidine Add TFA or HCl Add TFA or HCl Dissolve protected piperidine->Add TFA or HCl Stir at RT Stir at RT Add TFA or HCl->Stir at RT Concentrate in vacuo Concentrate in vacuo Stir at RT->Concentrate in vacuo Basify with NaOH Basify with NaOH Concentrate in vacuo->Basify with NaOH Extract with DCM Extract with DCM Basify with NaOH->Extract with DCM Dry and concentrate Dry and concentrate Extract with DCM->Dry and concentrate

Sources

N-alkylation of "4-(2-Phenylethoxy)piperidine" protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: N-Alkylation of 4-(2-Phenylethoxy)piperidine

Executive Summary

This guide details the synthetic protocols for the N-alkylation of This compound , a critical pharmacophore found in various GPCR ligands (e.g., histamine H1 antagonists, antipsychotics) and sigma receptor modulators.

The secondary amine functionality of the piperidine ring presents a classic challenge in organic synthesis: achieving selective mono-alkylation while suppressing quaternary ammonium salt formation. This note provides two field-proven methodologies:

  • Method A (Reductive Amination): The "Gold Standard" for introducing complex alkyl chains with high selectivity.

  • Method B (Direct SN2 Alkylation): A cost-effective route for simple alkyl groups, optimized to minimize over-alkylation.

Substrate Profile

PropertyDescription
Chemical Name This compound
CAS Number 883547-14-6 (Free Base) / 1221725-39-8 (HCl Salt)
Structure A piperidine ring substituted at the 4-position with a phenethoxy ether group.
pKa (Calc.) ~10.8 (Piperidine NH)
Solubility Soluble in DCM, MeOH, MeCN, DMF. Limited solubility in water (Free Base).
Stability The ether linkage is stable under standard basic alkylation and mild acidic reductive amination conditions.

Mechanistic Decision Matrix

Before selecting a protocol, analyze the target R-group. The choice of method is dictated by the electrophile's nature and the desired selectivity.

DecisionMatrix Start Target: N-R-4-(2-Phenylethoxy)piperidine Q1 Nature of R-Group? Start->Q1 Branch1 Primary Alkyl / Benzyl (Simple Chains) Q1->Branch1 Simple R-X exists Branch2 Secondary Alkyl / Complex Chain (Risk of Elimination) Q1->Branch2 Complex Structure Branch3 Available Precursor? Branch1->Branch3 MethodA METHOD A: Reductive Amination (High Selectivity) Branch2->MethodA Preferred Route Branch3->MethodA Aldehyde (R-CHO) MethodB METHOD B: Direct SN2 Alkylation (Cost Effective) Branch3->MethodB Alkyl Halide (R-X)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (Preferred)

Applicability: Best for attaching bulky groups or when strict mono-alkylation is required. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

Reagents & Stoichiometry
ReagentEquiv.Role
This compound 1.0Substrate (Amine)
Aldehyde / Ketone 1.1 - 1.2Electrophile precursor
NaBH(OAc)₃ 1.5Mild reducing agent (selective for imines)
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (activates carbonyl)
DCE or DCM Solvent0.1 M - 0.2 M Concentration
Step-by-Step Protocol
  • Salt Break (If using HCl salt): If starting with CAS 1221725-39-8, dissolve in water, basify with 1N NaOH, and extract into DCM. Dry over Na₂SO₄ and concentrate to obtain the free base.

  • Imine Formation: To a dry flask under N₂, add the amine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes. Note: This pre-equilibrium step ensures imine formation before reduction.

  • Reduction: Cool to 0°C (optional, often run at RT). Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less reactive toward aldehydes, preventing direct reduction of the starting material before it reacts with the amine.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM + 1% NH₄OH).

  • Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to quench borate complexes.

  • Workup: Separate phases. Extract aqueous layer 2x with DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Direct SN2 Alkylation

Applicability: Suitable for primary alkyl halides (Methyl, Ethyl, Benzyl). Risk: Over-alkylation to the quaternary ammonium salt. Control Strategy: Use of a mild base and slight substoichiometric alkyl halide.

Reagents & Stoichiometry
ReagentEquiv.Role
This compound 1.0Substrate
Alkyl Halide (R-X) 0.95 - 1.0Electrophile (Limiting reagent)
K₂CO₃ 2.0 - 3.0Base (HCl scavenger)
Acetonitrile (MeCN) SolventPolar aprotic, moderate boiling point
KI (Optional) 0.1Finkelstein catalyst (for R-Cl)
Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with this compound (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in Acetonitrile (0.1 M).

  • Addition: Add the Alkyl Halide (0.95 eq) dropwise over 30 minutes.

    • Critical: Never dump the alkyl halide all at once. High local concentration favors dialkylation.

  • Reaction: Heat to 60°C (or reflux for unreactive halides). Stir for 8–12 hours.

  • Monitoring: Check TLC. If secondary amine remains (~5%) and no quaternary salt is visible, stop. It is better to have unreacted starting material (easy to separate) than quaternary salt (hard to separate).

  • Workup: Filter off the solid K₂CO₃. Rinse the pad with MeCN. Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc. Wash with water and brine. Flash chromatography is usually required to remove trace starting amine.

Self-Validating Workup System

To ensure high purity without expensive chromatography, use this Acid-Base extraction logic.

Workup Crude Crude Reaction Mixture (Product + SM + Impurities) AcidWash Dissolve in EtOAc Extract with 1N HCl Crude->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Product + SM Salts) AcidWash->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 12 with NaOH) AqLayer1->Basify Extract Extract into DCM Basify->Extract FinalOrg Final Organic Layer (Pure Amines) Extract->FinalOrg

Figure 2: Acid-Base extraction flowchart for purification of tertiary amines.

Troubleshooting & CQA

  • Issue: Dialkylation (Quaternary Salt)

    • Cause: Excess alkyl halide or too strong a base.

    • Fix: Switch to Method A (Reductive Amination). If using Method B, reduce R-X to 0.9 eq and recover starting material.

  • Issue: Low Conversion in Method A

    • Cause: Wet solvent or old reducing agent.

    • Fix: Use molecular sieves in the imine formation step. Ensure STAB is fresh (should not smell strongly of acetic acid).

  • Issue: Ether Cleavage

    • Cause: Strong Lewis acids (e.g., BBr₃, AlCl₃) or high temp with strong HI.

    • Prevention: The phenethoxy ether is robust, but avoid using strong Lewis acids during workup.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • BenchChem. "Optimization of N-alkylation of secondary piperidines." Application Note. Link

  • National Institutes of Health (NIH). "Discovery of N-Alkyl Piperazine/Piperidine Side Chain Based Antagonists." PubChem/PMC Data. Link

  • Sigma-Aldrich. "Product Specification: this compound hydrochloride." Link

Application Notes and Protocols for the Development of Analgesic Compounds Based on the 4-(2-Phenylethoxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Piperidine Scaffold - A Cornerstone in Analgesic Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1][2][3] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets. In the realm of pain management, the piperidine moiety is indispensable, most notably as the central feature of potent opioid analgesics like pethidine and the highly potent fentanyl family of compounds.[4][5][6] The strategic placement of substituents on the piperidine ring dictates the compound's affinity for opioid receptors (μ, δ, and κ), its functional activity (agonist, antagonist, or partial agonist), and its overall pharmacokinetic and pharmacodynamic profile.[7]

This document provides a detailed guide for researchers and drug development professionals on utilizing 4-(2-Phenylethoxy)piperidine as a versatile starting point and structural motif for the rational design and synthesis of novel analgesic compounds. We will delve into the synthetic chemistry of this scaffold, outline strategies for derivatization based on established structure-activity relationships (SAR), and provide detailed protocols for the in vitro and in vivo evaluation of newly synthesized entities. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between experimental design and expected outcomes.

Part 1: Synthesis of the Core Scaffold - this compound

The synthesis of the this compound core is a critical first step. A reliable and scalable synthetic route is paramount. The following protocol details a Williamson ether synthesis approach, which is a robust and well-established method for forming ether linkages.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Principle: This synthesis involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine using a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group (bromide) from 2-phenylethyl bromide. The final step involves the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Phenylethyl bromide

  • Ammonium chloride (NH4Cl), saturated aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Rationale: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to form the reactive alkoxide. The reaction is performed at 0°C to control the exothermic reaction.

  • Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add 2-phenylethyl bromide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight. Rationale: The alkoxide performs an SN2 reaction on the 2-phenylethyl bromide. Allowing the reaction to proceed overnight ensures completion.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Rationale: Quenching with a mild proton source neutralizes the excess NaH and the alkoxide.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification of Intermediate: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product (N-Boc-4-(2-phenylethoxy)piperidine) by flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

  • Final Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 to neutralize the excess TFA. Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO4, filter, and concentrate to yield this compound. The final product can be further purified by distillation or crystallization if necessary.

Visualization of the Synthetic Pathway:

Synthesis_of_this compound N_Boc_4_OH_Pip N-Boc-4-hydroxypiperidine NaH_THF 1. NaH, THF, 0°C N_Boc_4_OH_Pip->NaH_THF Phenylethyl_Br 2-Phenylethyl bromide Phenylethyl_Br->NaH_THF Intermediate N-Boc-4-(2-phenylethoxy)piperidine NaH_THF->Intermediate Williamson Ether Synthesis TFA_DCM 2. TFA, DCM Product This compound TFA_DCM->Product Boc Deprotection Intermediate->TFA_DCM

Caption: Synthetic route to this compound.

Part 2: Structure-Activity Relationship (SAR) Guided Derivatization

The this compound scaffold serves as a template for creating a library of compounds for analgesic screening. The design of these derivatives should be guided by established SAR principles for potent opioid analgesics, particularly those of the 4-anilidopiperidine class, such as fentanyl.[6][8]

Key Modification Points for SAR Exploration:

  • Piperidine Nitrogen (N1-position): The substituent at this position is crucial for potency. The phenethyl group is a well-established pharmacophore that enhances binding to opioid receptors.[9] Exploration of other arylalkyl groups can modulate potency and selectivity.

  • 4-Position Substituent: This is a critical determinant of analgesic activity. While our core scaffold has a phenylethoxy group, further derivatization at this position is key. For creating fentanyl-like analogs, the introduction of an N-acylated anilino group is a proven strategy.[8]

  • Phenoxyethyl Group: Modifications to the phenyl ring of the phenoxyethyl group (e.g., introduction of electron-withdrawing or -donating groups) can fine-tune the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability.

Visualization of SAR Strategy:

SAR_Strategy Core Core Scaffold N1 N1-Substituent (Arylalkyl) Core->N1 Modulate Potency C4 C4-Substituent (Anilido, etc.) Core->C4 Enhance Affinity Phenoxy Phenoxy Ring (Substitutions) Core->Phenoxy Fine-tune PK/PD

Caption: Key modification points for SAR studies.

Part 3: Protocols for In Vitro and In Vivo Evaluation

A systematic evaluation of the synthesized compounds is essential to determine their analgesic potential. This involves a tiered approach, starting with in vitro receptor binding assays followed by in vivo models of nociception.

Protocol 2: In Vitro Opioid Receptor Binding Assay

Principle: This is a competitive binding assay to determine the affinity of test compounds for the μ-opioid receptor (MOR). It measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]DAMGO) from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Cell membranes expressing the human μ-opioid receptor (hMOR)

  • [³H]DAMGO (a selective MOR agonist radioligand)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Naloxone (non-selective opioid antagonist for determining non-specific binding)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and various concentrations of the test compounds.

  • Reagent Addition:

    • Total Binding: Add assay buffer, [³H]DAMGO, and cell membranes.

    • Non-specific Binding: Add assay buffer, [³H]DAMGO, cell membranes, and a high concentration of naloxone (e.g., 10 µM). Rationale: Naloxone will occupy all specific binding sites, so any remaining radioactivity is due to non-specific binding.

    • Test Compounds: Add assay buffer, [³H]DAMGO, cell membranes, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical In Vitro Binding Affinity Data

Compoundμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Morphine2.5250400
Fentanyl0.4>1000250
Analog 15.2500800
Analog 20.88001200
Analog 315.6>2000>2000
Protocol 3: In Vivo Analgesic Efficacy - Tail-Flick Test

Principle: The tail-flick test is a model of acute thermal pain.[2] The latency of an animal (typically a mouse or rat) to withdraw its tail from a noxious heat source is measured. An increase in this latency following drug administration indicates an analgesic effect.

Materials:

  • Tail-flick analgesia meter

  • Rodents (e.g., male Swiss Webster mice)

  • Test compounds formulated in a suitable vehicle (e.g., saline with 5% DMSO)

  • Positive control (e.g., morphine)

  • Vehicle control

  • Syringes for administration (e.g., subcutaneous or intraperitoneal)

Step-by-Step Methodology:

  • Acclimatization: Acclimatize the animals to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the heat source on the distal part of the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.

  • Grouping and Administration: Randomly assign animals to different treatment groups (vehicle, positive control, and different doses of test compounds). Administer the treatments via the chosen route.

  • Post-Treatment Latency Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.[10]

  • Data Analysis:

    • Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the %MPE against time to determine the time course of the analgesic effect.

    • Construct dose-response curves at the time of peak effect to calculate the ED50 (the dose required to produce 50% of the maximum effect).[11]

Visualization of In Vivo Experimental Workflow:

In_Vivo_Workflow Acclimatization Animal Acclimatization Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Grouping Random Grouping & Drug Administration Baseline->Grouping Post_Treatment Measure Post-Treatment Latency at Time Points Grouping->Post_Treatment Data_Analysis Calculate %MPE and ED50 Post_Treatment->Data_Analysis

Caption: Workflow for the in vivo tail-flick assay.

Table 2: Hypothetical In Vivo Analgesic Efficacy Data

CompoundRoute of AdministrationPeak Effect Time (min)ED50 (mg/kg)
MorphineSubcutaneous305.0
FentanylSubcutaneous150.02
Analog 2Subcutaneous300.5
Analog 3Subcutaneous6012.5

Conclusion

The this compound scaffold represents a promising starting point for the development of novel analgesic agents. Its structural similarity to known potent opioids provides a strong rationale for its use in medicinal chemistry campaigns. By employing a systematic approach that combines rational design, efficient synthesis, and a robust battery of in vitro and in vivo assays, researchers can effectively explore the chemical space around this scaffold. The protocols and strategies outlined in this document provide a comprehensive framework for identifying and optimizing lead compounds with the potential to become next-generation analgesics, hopefully with improved efficacy and safety profiles compared to current therapies.

References

  • Vertex AI Search. (n.d.). 4-(2-Phenylethyl)piperidine - Chem-Impex.
  • Rahim, N., et al. (n.d.). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. ResearchGate.
  • Various Authors. (n.d.). Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci.
  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-31.
  • Various Authors. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. JuSER.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Wikipedia. (n.d.). Fentanyl.
  • Yokoyama, N., et al. (1985). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 28(7), 895-901.
  • Pasternak, G. W. (2018). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 23(7), 1659.
  • Vo, Q. N., et al. (2021). How μ-Opioid Receptor Recognizes Fentanyl. ACS Chemical Neuroscience, 12(15), 2845–2855.
  • Various Authors. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Assay Guidance Manual.
  • Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittelforschung, 26(8), 1548-51.
  • Various Authors. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI.
  • Ananthan, S., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(1), 529-532.
  • Various Authors. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 432-443.
  • Perrine, T. D., & Eddy, N. B. (1956). The Preparation and Analgesic Activity of 4-Carbethoxy-4-phenyl-1-(2-phenylethyl)piperidine and Related Compounds. Journal of Organic Chemistry, 21(1), 125-126.
  • Various Authors. (n.d.). Piperidine synthesis. Organic Chemistry Portal.
  • Various Authors. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Graphics and Modelling, 98, 107593.
  • East China University of Science and Technology. (2011). The preparation method of N-phenethyl-4-anilinopiperidine. Google Patents.
  • Yokoyama, N., et al. (1982). Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 2. Structure-activity relationships of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines. Journal of Medicinal Chemistry, 25(4), 331-336.
  • Wikipedia. (n.d.). List of orphine opioids.
  • Various Authors. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2).
  • Various Authors. (2021). Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources. ResearchGate.
  • Various Authors. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. ResearchGate.

Sources

Application Note: 4-(2-Phenylethoxy)piperidine in Psychoactive Drug Synthesis

[1]

Executive Summary

4-(2-Phenylethoxy)piperidine is a specialized heterocyclic building block utilized in the synthesis of bioactive ligands targeting G-protein coupled receptors (GPCRs) and ion channels within the Central Nervous System (CNS). Structurally, it represents a 4-alkoxypiperidine scaffold, a bioisostere of the 4-benzylpiperidine and 4-anilinopiperidine motifs found in established NMDA antagonists (e.g., Ifenprodil) and synthetic opioids (e.g., Fentanyl series), respectively.

This guide details the synthesis, functionalization, and application of this scaffold in developing ligands for Sigma-1 receptors (


R)NMDA receptor (NR2B subunit)

Chemical Profile & Structural Logic[2]

The molecule consists of a piperidine ring linked to a phenethyl group via an ether oxygen at the 4-position. This architecture offers three critical pharmacophoric features:

  • Basic Nitrogen (Piperidine): Protonated at physiological pH, allowing ionic interaction with aspartate residues in receptor binding pockets (e.g., Asp189 in

    
    R).
    
  • Ether Linker: Provides rotational freedom and hydrogen bond acceptance, distinct from the rigid amine linker in fentanyl or the carbon linker in ifenprodil.

  • Phenethyl Tail: A lipophilic moiety that occupies hydrophobic pockets, critical for high-affinity binding in GPCRs.

PropertyData
IUPAC Name This compound
CAS Number 883547-14-6 (Free Base), 1221725-39-8 (HCl)
Molecular Formula

Molecular Weight 205.30 g/mol
LogP (Predicted) ~2.8 (Lipophilic, CNS active)
Key Application Intermediate for Sigma-1, CCR5, and NMDA ligands

Synthesis Protocol: The Core Scaffold

Objective: Synthesize this compound from commercially available N-Boc-4-hydroxypiperidine.

Method A: Williamson Ether Synthesis (Preferred for Scale)

This method utilizes phase-transfer catalysis or strong bases to alkylate the hydroxyl group. It is robust and cost-effective.[1]

Reagents:
  • Precursor: N-Boc-4-hydroxypiperidine (1.0 eq)

  • Alkylating Agent: (2-Bromoethyl)benzene (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq)

  • Solvent: DMF (Anhydrous) or THF

  • Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Protocol:
  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF. Cool to 0°C.[2]
    
  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure formation of the alkoxide.
    
  • Alkylation: Cool back to 0°C. Add (2-Bromoethyl)benzene dropwise.

  • Reaction: Heat the mixture to 60°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    , and concentrate.[2] Purify via flash chromatography to yield N-Boc-4-(2-phenylethoxy)piperidine.
    
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) or 4M HCl in Dioxane at 0°C. Stir for 2 hours. Evaporate solvent to yield This compound salt .

Method B: Mitsunobu Reaction (Alternative)

Useful if starting from Phenethyl alcohol instead of the bromide.

  • Reagents: N-Boc-4-hydroxypiperidine + 2-Phenylethanol +

    
     + DEAD/DIAD.
    
  • Note: Often lower yielding due to steric hindrance at the secondary alcohol but avoids strong bases.

Visualization: Synthesis Workflow

SynthesisPathStartN-Boc-4-HydroxypiperidineInterIntermediate:N-Boc-4-(2-phenylethoxy)piperidineStart->InterNaH, DMF, 60°C(Williamson Ether)Reagent(2-Bromoethyl)benzeneReagent->InterFinalTarget Scaffold:This compoundInter->FinalDeprotection(-Boc Group)AcidTFA / HCl

Figure 1: Synthetic pathway for the production of the this compound core.

Applications in Psychoactive Drug Discovery[1][3][5]

Once the core scaffold is synthesized, the secondary amine at position 1 becomes the vector for diversification. This scaffold is particularly relevant for two classes of psychoactive agents:

A. Sigma-1 ( ) Receptor Ligands

The Sigma-1 receptor is a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM). Agonists are neuroprotective and antidepressant; antagonists are investigated for neuropathic pain and addiction.

  • Mechanism: The 4-(2-phenylethoxy) tail mimics the hydrophobic binding requirement of the

    
     pharmacophore.
    
  • Derivatization:

    
    -alkylation with long-chain aryl groups (e.g., phenylbutyl, benzyl) significantly increases 
    
    
    affinity.
  • Reference: Prezzavento et al. (2013) demonstrated that 4-substituted piperidines are high-affinity Sigma ligands.

B. NMDA Receptor Antagonists (NR2B Selective)

GluN2B-selective NMDA antagonists (like Ro 25-6981) often feature a 4-substituted piperidine linked to a phenol or benzyl group.

  • Mechanism: The scaffold acts as a linker, positioning the "head" group to interact with the Ifenprodil-binding site on the NR2B subunit.

  • Advantage: The ether oxygen in this compound lowers basicity compared to 4-benzylpiperidines, potentially altering metabolic stability and blood-brain barrier (BBB) penetration.

Divergent Synthesis Workflow (Library Generation)

To create a library of potential psychoactive candidates, the secondary amine is reacted with various electrophiles.

DivergentSynthesiscluster_reactionsFunctionalization PathwaysCoreCore Scaffold:This compoundRxn1Reductive Amination(Ar-CHO, NaBH(OAc)3)Core->Rxn1Rxn2N-Alkylation(R-X, K2CO3)Core->Rxn2Rxn3Amide Coupling(R-COOH, EDC/HOBt)Core->Rxn3Prod1Sigma-1 Ligand(N-Benzyl derivatives)Rxn1->Prod1Prod2NMDA Antagonist(Ifenprodil Analogs)Rxn2->Prod2Prod3CCR5 Modulator(Amide derivatives)Rxn3->Prod3

Figure 2: Divergent synthesis strategy for generating pharmacological libraries from the core scaffold.

Safety & Handling Protocols

  • Hazard Identification: this compound is an irritant. Precursors like (2-Bromoethyl)benzene are lachrymators and skin irritants.

  • Engineering Controls: All synthesis steps involving NaH or alkyl bromides must be performed in a fume hood .

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Halogenated waste (from alkylation) must be segregated. Aqueous waste containing piperidines should be treated as basic organic waste.

References

  • Patent Literature: Structure cited in Modulators of CCR5 receptor. WO2004072086 A2. (2004).[3] Link

  • Sigma Receptor Ligands: Prezzavento, O., et al. "Design and synthesis of new bifunctional sigma-1 selective ligands." Journal of Medicinal Chemistry 56.6 (2013): 2447-2455. Link

  • Piperidine Synthesis: "Synthesis of piperidines." Organic Chemistry Portal. Link

  • NMDA Antagonists: Layne, et al. "4-Hydroxypiperidine scaffolds in NR2B selective antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Application Notes and Protocols for 4-(2-Phenylethoxy)piperidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The piperidine scaffold is a cornerstone in the design of modern agrochemicals, prized for its conformational flexibility and its role as a versatile pharmacophore.[1] This structural motif is integral to a variety of commercialized fungicides and insecticides, where it often serves as a key building block to orient functional groups and interact with biological targets.[2] This guide explores the potential applications of a specific, yet underexplored, piperidine derivative: 4-(2-Phenylethoxy)piperidine . By leveraging established principles of agrochemical design and drawing parallels with structurally related active ingredients, we present a forward-looking perspective on how this compound can be utilized as a valuable intermediate in the synthesis of novel crop protection agents.

The introduction of a phenylethoxy group at the 4-position of the piperidine ring offers a unique combination of lipophilicity and structural flexibility. This moiety can influence the compound's pharmacokinetic properties, such as its uptake and translocation within the plant, as well as its interaction with the target pest's biological systems.

Rationale for Agrochemical Applications: Learning from Analogs

While direct applications of this compound in commercial agrochemicals are not yet widely documented, the rationale for its use can be inferred from structurally similar compounds. For instance, the phenethyl group is a known feature in certain classes of bioactive molecules. A notable example is N-phenethyl-4-anilinopiperidine, a key intermediate in the synthesis of certain antifungal agents.[3][4] This suggests that the N-phenethylpiperidine core is a viable scaffold for agrochemical development. By analogy, the this compound structure, which incorporates a phenylethoxy moiety, presents an intriguing opportunity for the development of novel fungicides and insecticides.

The piperidine ring itself is a well-established toxophore in various agrochemicals, including Sterol Biosynthesis Inhibitors (SBIs) and Succinate Dehydrogenase Inhibitors (SDHIs), two major classes of fungicides.[5] The flexible nature of the piperidine ring allows for optimal positioning of substituents to interact with the active sites of target enzymes.[2]

Synthesis of this compound: A Key Intermediate

The efficient synthesis of this compound is a prerequisite for its use as a building block in agrochemical discovery. A plausible and scalable synthetic route is the Williamson ether synthesis, which involves the reaction of a metal salt of 4-hydroxypiperidine with a phenethyl halide. To ensure selectivity and high yields, the piperidine nitrogen should be protected prior to the etherification step.

Proposed Synthetic Workflow:

cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Et₃N N-Boc-4-(2-Phenylethoxy)piperidine N-Boc-4-(2-Phenylethoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-Phenylethoxy)piperidine 1. NaH 2. Phenethyl bromide This compound This compound N-Boc-4-(2-Phenylethoxy)piperidine->this compound TFA or HCl This compound This compound Hypothetical Fungicide Hypothetical Fungicide This compound->Hypothetical Fungicide Substituted Benzoyl Chloride, Et₃N This compound This compound Hypothetical Insecticide Hypothetical Insecticide This compound->Hypothetical Insecticide Heterocyclic Chloroformate, Et₃N

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Phenylethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields in 4-(2-Phenylethoxy)piperidine Synthesis Document ID: TSC-CHEM-4PEP-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Yield Trap"

Synthesizing This compound often results in disappointing yields (20–35%) due to a specific convergence of chemical antagonisms. The core issue is rarely the reactivity of the alcohol, but rather the competition between Nucleophilic Substitution (


) and Elimination (

)
when using phenethyl halides.

If you are experiencing low yields, your reaction is likely suffering from one of three failures:

  • The Styrene Shunt: Strong bases cause the phenethyl electrophile to eliminate into styrene.

  • N-Alkylation Competition: Using unprotected piperidine leads to mixtures of N- and O-alkylated products.

  • The Solubility Blindspot: The final deprotected amine is partially water-soluble, leading to massive loss during aqueous workup.

This guide provides three validated protocols to bypass these failure modes.

Critical Decision Matrix

Before selecting a protocol, analyze your current constraints using the diagram below.

ReactionPathways Start Start: 4-Hydroxypiperidine Protect Step 1: N-Protection (Boc/Cbz) (MANDATORY) Start->Protect Prevent N-alkylation Decision Choose Alkylation Strategy Protect->Decision RouteA Route A: Williamson Ether (NaH / DMF) Decision->RouteA Standard Lab Scale RouteB Route B: Phase Transfer Catalysis (Toluene / KOH / TBAHS) Decision->RouteB Scale-Up / Green RouteC Route C: Mitsunobu (PPh3 / DIAD) Decision->RouteC Neutral Conditions RiskA Risk: E2 Elimination (Styrene formation) RouteA->RiskA RiskB Benefit: High Selectivity Low Water Content RouteB->RiskB RiskC Risk: Purification Difficulty (Ph3PO removal) RouteC->RiskC

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on risk tolerance and scale.

Protocol A: The Modified Williamson Ether Synthesis

Best For: Small-scale discovery chemistry where anhydrous conditions are easily maintained. The Fix: Using a specific temperature gradient to suppress E2 elimination.

The Mechanism of Failure

The electrophile, (2-bromoethyl)benzene (Phenethyl bromide), has beta-hydrogens that are highly acidic due to the adjacent phenyl ring's ability to conjugate with the forming double bond.

  • Standard Protocol (Fail): Adding NaH to alcohol at RT, then adding bromide → Major Product: Styrene.

  • Modified Protocol (Pass): Formation of the alkoxide at 0°C, followed by slow addition of electrophile at low temperature.

Step-by-Step Methodology
  • Reagents:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • NaH (60% in oil, 1.2 eq)

    • (2-Bromoethyl)benzene (1.2 eq)

    • Solvent: Anhydrous DMF (0.2 M concentration)

    • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) - Crucial for Finkelstein exchange in situ.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in DMF under

      
      . Cool to 0°C .[2]
      
    • Add NaH portion-wise. Stir for 30 mins at 0°C, then 30 mins at RT to ensure complete deprotonation (H2 evolution ceases).

    • CRITICAL: Cool back to -10°C to 0°C .

    • Add TBAI.

    • Add (2-bromoethyl)benzene dropwise over 20 minutes.

    • Allow to warm to RT slowly overnight. Do not heat above 40°C.

  • Why this works: Keeping the temperature low during the initial mixing suppresses the E2 pathway (which has a higher activation energy than

    
    ). TBAI converts the bromide to a more reactive iodide in situ, accelerating the substitution rate relative to elimination [1].
    

Protocol B: Phase Transfer Catalysis (PTC)

Best For: Scale-up (>10g) and avoiding anhydrous solvents. The Fix: Solid-Liquid PTC minimizes the "solvation shell" effect, increasing the nucleophilicity of the alkoxide while reducing base-promoted elimination.

The Science

In a Solid-Liquid PTC system (Solid KOH / Toluene), the concentration of active base in the organic phase is low but constant. The quaternary ammonium salt transports the phenoxide/alkoxide into the organic layer as a "naked anion," making it hyper-nucleophilic [2].

Step-by-Step Methodology
  • Reagents:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • (2-Bromoethyl)benzene (1.5 eq)

    • Base: Powdered KOH (4.0 eq)

    • Catalyst: TBAHS (Tetrabutylammonium hydrogen sulfate) (0.1 eq)

    • Solvent: Toluene (High dilution not required).

  • Procedure:

    • Combine the piperidine, bromide, and TBAHS in Toluene.

    • Add powdered KOH.

    • Vigorously stir (mechanical stirring recommended) at 50°C.

    • Monitor by TLC. The reaction is usually cleaner than the NaH route.

  • Troubleshooting: If the reaction stalls, add 0.5 eq of water (creates an "omega phase" on the crystal surface) or switch to TBAI.

Protocol C: The Mitsunobu Inversion

Best For: When basic conditions cause decomposition or if stereochemical inversion is required (not applicable for 4-position, but good for general ether formation). The Fix: Forms the ether bond under neutral conditions, completely avoiding styrene formation.

Step-by-Step Methodology
  • Reagents:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • 2-Phenylethanol (1.2 eq) - Note: Uses the alcohol, not the bromide.

    • Triphenylphosphine (

      
      ) (1.5 eq)
      
    • DIAD or DEAD (1.5 eq)

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve piperidine, phenylethanol, and

      
       in THF. Cool to 0°C.[2]
      
    • Add DIAD dropwise (maintain T < 5°C).

    • Stir at RT for 12–24 hours.

  • The Catch: You must remove

    
     (Triphenylphosphine oxide).
    
    • Tip: Triturate the crude residue with cold diethyl ether/hexane (1:1).

      
       often precipitates out. Filter it off before column chromatography [3].
      

The Silent Killer: Workup & Deprotection

Many chemists successfully synthesize the N-Boc-4-(2-phenylethoxy)piperidine intermediate but lose the yield during the deprotection (Boc removal) step.

Problem: this compound (free base) has significant water solubility due to the secondary amine and ether oxygen.

Solution: The "Salting Out" Protocol

StepActionScientific Rationale
1. Deprotection Treat N-Boc intermediate with 4M HCl in Dioxane.Anhydrous acid prevents hydrolysis side reactions.
2. Evaporation Remove solvent/excess HCl completely in vacuo.Yields the Hydrochloride salt (Solid).
3. Partition Suspend solid in DCM (Not Ether). Add 2M NaOH until pH > 12.DCM solubilizes the free amine better than Ether/EtOAc.
4. Extraction Extract aqueous layer 3x with DCM.Crucial: Add NaCl to the aqueous layer until saturated.
5. Drying Dry organics over

.

can sometimes trap amines; Sodium Sulfate is safer.
Visualizing the Workup Logic

Workup Crude Crude Deprotection Mix (HCl Salt) Base Basify (pH 12) Crude->Base Extract Extract with Solvent Base->Extract Ether Ether/EtOAc Extract->Ether Standard DCM DCM + NaCl (aq) Extract->DCM Recommended ResultBad Low Yield (Amine stays in water) Ether->ResultBad ResultGood High Yield (>85% Recovery) DCM->ResultGood

Figure 2: Solvent selection impact on isolation yield of the free amine.

FAQ: Quick Troubleshooting

Q: Can I use 4-chloropiperidine and phenylethanol (Reverse Williamson)? A: No. Secondary alkyl halides (on the piperidine ring) are extremely prone to elimination (forming the enamine/imine) under the strong basic conditions required to deprotonate phenylethanol.

Q: My product has a persistent impurity at 1.5 eq by NMR. A: This is likely Styrene (polymerized or monomeric) or N-alkylation if your Boc group fell off. Check the aromatic region. If it's styrene, wash your crude organic phase with dilute


 (carefully) to oxidize the alkene to water-soluble diols, then wash away.

Q: Why use TBAI in the Williamson reaction? A: It catalyzes the reaction via the Finkelstein reaction. It converts the Phenethyl Bromide (moderately reactive) to Phenethyl Iodide (highly reactive) in situ. Since


 rate depends on the leaving group ability (

), this speeds up the desired reaction without accelerating the elimination side reaction as much [1].

References

  • Finkelstein Reaction in Williamson Ether Synthesis

    • Source: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[3] Tetrahedron Letters, 16(38), 3251-3254.[3]

    • Context: Establishes the utility of iodide catalysis and phase transfer in difficult etherific
  • Phase Transfer Catalysis Mechanisms

    • Source: Halpern, M. E. (1997). "Phase-Transfer Catalysis in Industry." ACS Symposium Series, Vol. 659.
    • Context: Authoritative text on the mechanics of solid-liquid PTC and "naked anion" nucleophilicity.
  • Mitsunobu Reaction & Purification

    • Source: Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions. Chemistry – A European Journal, 10(13), 3130-3138.
    • Context: Discusses strategies for removing triphenylphosphine oxide, a major bottleneck in Mitsunobu protocols.

Sources

"4-(2-Phenylethoxy)piperidine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for 4-(2-Phenylethoxy)piperidine , a critical intermediate often used in the synthesis of antihistamines, antipsychotics, and muscarinic receptor ligands.

The content is structured to address the specific stability challenges inherent to secondary amine ethers.

Topic: Stability Profiling, Degradation Mechanisms, and Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists CAS Reference: 3202-33-3 (Free Base) / 1221725-39-8 (HCl Salt)

Part 1: Executive Technical Summary

This compound possesses two chemically distinct reactive centers that dictate its stability profile: a secondary amine and a homobenzylic ether linkage . While the ether bond is generally robust under neutral conditions, the secondary amine is highly reactive toward environmental electrophiles (CO₂, O₂).

Critical Stability Risks:

  • Atmospheric Carbamylation: The free base is a potent nucleophile and will scavenge atmospheric CO₂ to form carbamate salts, often manifesting as a "crust" or gum on the material's surface.

  • N-Oxidation: Long-term exposure to air, especially in solution, leads to the formation of the N-oxide (M+16).

  • Ether Cleavage (Acidic Conditions): Strong acidic environments combined with heat can cleave the ether linkage, reverting the compound to 4-hydroxypiperidine and phenethyl derivatives.

Part 2: Degradation Pathways (Visualized)

The following diagram outlines the primary stress-induced degradation pathways. This logic is essential for interpreting LC-MS data of aged samples.

DegradationPathways Parent This compound (Parent) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidative Stress (Air/Peroxides) Carbamate Piperidine Carbamate (Solid Precipitate) Parent->Carbamate CO2 Absorption (Atmospheric) Cleavage1 4-Hydroxypiperidine Parent->Cleavage1 Acid Hydrolysis (High T, H+) Cleavage2 2-Phenylethanol Parent->Cleavage2 Acid Hydrolysis

Figure 1: Primary degradation pathways including N-oxidation (oxidative stress), carbamylation (CO₂ exposure), and ether hydrolysis (acidic stress).

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users during synthesis and storage.

Category 1: Physical Appearance & Handling [1]

Q1: My white crystalline powder has turned into a sticky, yellow gum. Is it degraded? Diagnosis: Likely Hygroscopic Carbamylation . Mechanism: The secondary amine in the free base form is hygroscopic. It absorbs water from the air, which facilitates the absorption of CO₂ to form a piperidine-carbamate salt (or bicarbonate). This disrupts the crystal lattice, causing the "gumming" effect. Corrective Action:

  • Dissolve the gum in dichloromethane (DCM).

  • Wash with 1M NaOH (aqueous). This reverses the carbamate formation:

    
    
    
  • Dry the organic layer over MgSO₄ and concentrate.

  • Prevention: Store under Argon/Nitrogen in a desiccator. Consider converting to the HCl salt for long-term storage.

Q2: The material has developed a yellow tint. Does this affect purity? Diagnosis: Trace N-Oxidation . Analysis: Secondary amines are prone to slow oxidation to N-oxides or hydroxylamines, which are often yellow. This can happen even at <1% impurity levels. Action: Check purity via HPLC. If the main peak is >98%, the color is likely due to trace impurities (ppm level) and may not affect subsequent reactions. If purification is needed, recrystallize from ethyl acetate/hexanes.

Category 2: Analytical Anomalies (HPLC/LC-MS)

Q3: I see a "Ghost Peak" at M+16 in my LC-MS spectrum. What is it? Impurity: This compound-N-oxide . Cause: Using solvents (like THF or ethers) containing peroxides, or leaving the sample dissolved in methanol/water for days on the benchtop. Differentiation:

  • N-Oxide: Mass is M+16. Retention time is usually earlier than the parent (more polar).

  • Hydroxyl Impurity: If the mass is M-104 (approx), it is likely 4-hydroxypiperidine (ether cleavage).

Q4: There is a small peak eluting after the main peak. Mass is M+104. Impurity: N-alkylated Dimer (1-(2-phenylethyl)-4-(2-phenylethoxy)piperidine). Origin: This is a synthesis byproduct. If the starting material was 4-hydroxypiperidine and it was alkylated with (2-bromoethyl)benzene, over-alkylation can occur on the nitrogen if it wasn't protected. Removal: This impurity is more lipophilic. It can often be removed by an acid-base extraction wash (the dimer is less basic due to steric hindrance, but chromatography is the most reliable method).

Category 3: Chemical Stability in Reactions

Q5: Can I use this compound in strong acidic conditions (e.g., 6M HCl, reflux)? Advice: Proceed with Caution. While alkyl ethers are generally stable, the homobenzylic nature of the phenylethoxy group makes it slightly more susceptible to cleavage than a simple methyl ether.

  • Room Temp: Stable in dilute acids.

  • Reflux (>80°C): Risk of ether cleavage increases. You may generate 4-hydroxypiperidine and styrene (via E1 elimination of the phenethyl group).

Part 4: Standardized Impurity Profile Table

Use this table to identify unknown peaks in your chromatograms.

Impurity NameRelative RT (HPLC)Mass Shift (Δ)Origin
4-Hydroxypiperidine 0.2 - 0.4 (Very Polar)-104 DaHydrolysis / Starting Material
This compound N-oxide 0.8 - 0.9+16 DaOxidation (Storage/Solvent)
Parent Compound 1.00 0 Target
N-(2-Phenylethyl) analog 1.2 - 1.4+104 DaSynthesis Byproduct (Over-alkylation)
Phenethyl bromide/chloride > 1.5VariesUnreacted Reagent
Part 5: Recommended Storage Protocol

To ensure maximum shelf-life (>2 years), strictly follow this protocol. The "Self-Validating" aspect ensures you can visually detect failure.

  • Form Selection: If possible, store as the Hydrochloride Salt (HCl) . The salt is non-volatile, not hygroscopic, and resistant to oxidation.

  • Atmosphere: Flush the vial with dry Argon before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Container: Use amber glass vials with Teflon-lined caps.

    • Self-Validation: Place a small strip of pH paper taped to the outside of the inner vial but inside the secondary container. If acid fumes (from HCl salt degradation) or amine vapors (from free base leakage) escape, the paper will change color, alerting you to seal failure.

  • Temperature: -20°C is optimal. +4°C is acceptable for short-term (<1 month).

References
  • PubChem Compound Summary. (2025). 4-(2-Phenylethyl)piperidine (Analogous Structure Reference).[2][3][4] National Center for Biotechnology Information. Link

  • Cayman Chemical. (2023). 4-Hydroxy-1-(2-phenylethyl)piperidine Product Insert.[2][3][5] (Demonstrates stability of the phenylethyl-piperidine scaffold). Link

  • Force Technology. (2024). Emissions and formation of degradation products in amine-based carbon capture plants. (Mechanistic insight into secondary amine oxidation and carbamylation). Link

  • National Institutes of Health (NIH). (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Link

Sources

Technical Support Center: Crystallization of 4-(2-Phenylethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-(2-Phenylethoxy)piperidine. Achieving a robust, reproducible crystallization process is paramount for ensuring the purity, stability, and handling characteristics of any active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face during your experiments.

Understanding the Molecule: Predicted Physicochemical Profile

Before troubleshooting, it's essential to understand the structural characteristics of this compound. The molecule consists of a polar piperidine ring, a flexible phenylethoxy side chain, and an ether linkage. This combination of polar and non-polar moieties dictates its solubility and crystallization behavior. While extensive public data for this specific molecule is limited, we can predict its properties based on its constituent functional groups.

PropertyPredicted Value / CharacteristicRationale & Implications for Crystallization
Molecular Weight ~219.3 g/mol A moderate molecular weight suggests it should crystallize from common organic solvents.
Polarity Amphiphilic (possessing both polar and non-polar regions)The piperidine nitrogen can act as a hydrogen bond donor and acceptor, while the ether oxygen is an acceptor[1]. The phenyl and ethyl groups are non-polar. This duality means a wide range of solvents should be screened.
Expected Solubility Soluble in moderately polar solvents (e.g., alcohols, acetone). Limited solubility in non-polar (e.g., heptane) and highly polar (e.g., water) solvents.A solvent system that fully dissolves the compound at an elevated temperature but affords low solubility at room temperature is ideal[2]. Miscible solvent/anti-solvent systems (e.g., ethanol/water, toluene/heptane) are likely to be effective.
Melting Point Likely a low- to moderate-melting solid.Compounds with flexible side chains and moderate polarity can have relatively low melting points. This increases the risk of "oiling out," a common crystallization issue where the compound melts before it crystallizes[3][4].

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of piperidine derivatives and similar compounds.

Q1: My compound "oiled out" instead of crystallizing. What is happening, and how do I fix it?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), is a common and frustrating phenomenon[5]. It occurs when, upon cooling, the solute separates from the solution as a super-saturated liquid (an "oil") instead of a solid crystalline lattice[6]. This happens when the solution's temperature is above the melting point of your compound at the point of supersaturation[3]. The resulting oil can trap impurities and often solidifies into an amorphous, glassy solid rather than pure crystals[3][6].

Causality: The primary drivers for oiling out are:

  • High Supersaturation: Cooling the solution too quickly or using too little solvent creates a high level of supersaturation where the kinetic barrier to forming an ordered crystal lattice is too high, making liquid phase separation energetically favorable[6].

  • Impurities: Significant levels of impurities can depress the melting point of your compound, making it more prone to melting before it can crystallize[3].

  • Inappropriate Solvent Choice: The solvent may have too strong an affinity for the solute, hindering the solute-solute interactions required for crystal lattice formation[2].

Troubleshooting Protocol:

  • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount (5-10% more by volume) of the "good" solvent to decrease the level of supersaturation upon cooling[3].

  • Slow Down the Cooling Rate: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated in a beaker of warm water or a Dewar flask to prolong the cooling period. An ideal crystallization should show initial crystal formation over 5-20 minutes[3].

  • Induce Nucleation at a Lower Temperature: Cool the solution to just below the temperature where it previously oiled out. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal[3].

  • Change the Solvent System: If the problem persists, the solvent system is likely unsuitable. Try a solvent with a lower boiling point or a different polarity. For instance, if you are using toluene, consider trying ethyl acetate or an isopropanol/heptane mixture.

G start Oiling Out Observed reheat 1. Re-heat to Redissolve Oil start->reheat add_solvent 2. Add More Solvent (5-10% vol.) reheat->add_solvent slow_cool 3. Cool Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success! Isolate Crystals check_crystals->success Yes induce 4. Attempt Seeding/ Scratching check_crystals->induce No check_induce Crystals Form? induce->check_induce check_induce->success Yes change_solvent 5. Re-evaluate & Change Solvent System check_induce->change_solvent No

Troubleshooting workflow for oiling out.
Q2: No crystals have formed after cooling my solution to room temperature. What should I do?

Answer: The absence of crystallization indicates that your solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation (the initial formation of crystal seeds) has not been overcome[2][3].

Causality:

  • Excess Solvent: You may have used too much solvent, meaning the solution remains unsaturated or only marginally saturated even at low temperatures[3].

  • High Purity / Clean Surface: Sometimes, highly purified compounds in very clean glassware lack nucleation sites, which are necessary to initiate crystal growth.

Troubleshooting Protocol (in order of application):

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. This creates microscopic imperfections on the glass surface that serve as high-energy nucleation sites[3].

  • Add a Seed Crystal: If you have a small amount of solid material (even if impure), add a tiny speck to the solution. A seed crystal provides a pre-existing template for new molecules to crystallize upon, bypassing the nucleation energy barrier[3][7].

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the solute concentration. Then, allow it to cool again[3].

  • Use an Anti-Solvent (if applicable): If you are using a solvent mixture, you can try adding a small amount of the "anti-solvent" (the one in which your compound is less soluble) dropwise to induce precipitation.

  • Refrigerate: Lowering the temperature further will decrease the solubility and may promote crystallization. Place the sealed flask in a refrigerator (4 °C) or freezer (-20 °C), but be aware that rapid cooling at this stage can lead to the formation of small, less pure crystals[8].

Q3: I'm concerned about polymorphism. How can I ensure I am consistently producing the same crystal form?

Answer: Polymorphism is the ability of a compound to exist in two or more different crystalline structures. Different polymorphs can have significantly different physical properties, including solubility, stability, and bioavailability, making control over this phenomenon critical in drug development[9][10].

Causality: The formation of a specific polymorph is a kinetically and thermodynamically controlled process. Factors that influence it include:

  • Solvent Choice: The solvent can interact with the solute in specific ways (e.g., through hydrogen bonding), favoring the nucleation of one crystal form over another[10].

  • Cooling Rate & Temperature: Rapid cooling often yields a less stable (kinetically favored) polymorph, while slow cooling allows the system to reach its most stable (thermodynamically favored) form[8][11].

  • Agitation: Stirring can influence nucleation kinetics and may promote the transformation from a metastable form to a more stable one.

Protocol for Ensuring Polymorphic Consistency:

  • Define a Strict Protocol: Once you find conditions that produce the desired crystal form, document every parameter meticulously: solvent(s) and their ratios, solute concentration, dissolution temperature, cooling profile, and agitation speed.

  • Implement Seeding: The most effective way to ensure consistency is to use a seeding protocol. Add a small quantity (typically 0.1-1% by weight) of well-characterized crystals of the desired polymorph to the solution once it is slightly supersaturated. This directs the crystallization process to produce only that form.

  • Characterize Your Batches: Routinely use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Infrared (IR) Spectroscopy to confirm the polymorphic identity of each batch and ensure it matches your reference standard.

G cluster_0 Controlling Factors cluster_1 Crystallization Process cluster_2 Resulting Polymorphs Solvent Solvent System Nucleation Nucleation Solvent->Nucleation Cooling Cooling Rate Cooling->Nucleation Agitation Agitation Agitation->Nucleation Growth Crystal Growth Nucleation->Growth PolymorphA Polymorph A (Kinetic Product) Growth->PolymorphA PolymorphB Polymorph B (Thermodynamic Product) Growth->PolymorphB PolymorphA->PolymorphB Phase Transformation

Factors influencing polymorph formation.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal cooling rate for crystallization?

    • A: There is no universal rate, but "slow" is almost always better. A good starting point is a rate of 5-10 °C per hour. This can be achieved by placing the flask in a programmable heating/cooling mantle or by insulating it well and letting it cool with the ambient air.

  • Q: How do I prepare seed crystals if I don't have any?

    • A: Take a small sample of your supersaturated solution and try to force crystallization on a micro-scale. You can do this by evaporating a drop on a watch glass, or by rapidly cooling a small aliquot in a test tube with dry ice. The resulting solid, even if of poor quality, can be used to seed the main batch.

  • Q: Should I stir the solution while it crystallizes?

    • A: It depends. Gentle, slow stirring can improve heat and mass transfer, leading to more uniform crystals. However, vigorous stirring can induce rapid, secondary nucleation, resulting in a fine powder. If you are not getting crystals, do not stir. If you are getting poor-quality crystals, try very slow agitation.

  • Q: My final crystals look cloudy or have visible inclusions. Are they pure?

    • A: Cloudy or opaque crystals often indicate the presence of trapped solvent or impurities[2]. This is typically caused by crystallization occurring too rapidly, not allowing sufficient time for the crystal lattice to form perfectly. To resolve this, you should perform a re-crystallization: dissolve the crystals in the minimum amount of hot solvent and cool the solution more slowly than before[2][3].

References

  • Solubility of Things. (n.d.). Piperidine. Retrieved February 6, 2026, from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 6, 2026, from [Link]

  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Retrieved February 6, 2026, from [Link]

  • International Journal of Novel Research and Development (IJNRD). (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved February 6, 2026, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved February 6, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 6, 2026, from [Link]

  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved February 6, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved February 6, 2026, from [Link]

  • PubChem. (2026, January 24). 4-[4-(2-Phenylethoxy)phenyl]piperidine. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Phenylethyl)piperidine. Retrieved February 6, 2026, from [Link]

  • Scribd. (2023, July 21). 11-Problems and Solutions-21-07-2023. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). 566 questions with answers in CRYSTALLIZATION. Retrieved February 6, 2026, from [Link]

  • PubMed. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Retrieved February 6, 2026, from [Link]

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved February 6, 2026, from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved February 6, 2026, from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved February 6, 2026, from [Link]

  • Filo. (2026, January 8). Questions and answers on crystalization. Retrieved February 6, 2026, from [Link]

  • IUCr Journals. (2005). Polymorphism in co-crystals and pharmaceutical co-crystals. Retrieved February 6, 2026, from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-(2-Phenylethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for process chemists and scale-up engineers. It prioritizes scalable, robust methodologies over academic curiosity, focusing on the specific challenges of synthesizing 4-(2-phenylethoxy)piperidine (CAS: 1221725-39-8 for the HCl salt).

Executive Summary & Route Strategy

The Challenge: The synthesis of this compound involves the formation of a C–O ether bond at the 4-position of a piperidine ring. While conceptually simple, the scale-up is plagued by two primary failure modes:

  • Styrene Elimination: The alkylating agent, (2-bromoethyl)benzene, is highly prone to E2 elimination under basic conditions due to the formation of the stable, conjugated styrene system.

  • Impurity Management: Removal of phosphine oxides (if using Mitsunobu) or unreacted alkyl halides requires tedious chromatography, which is non-viable at kilogram scale.

The Solution: We recommend a Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis as the primary route. This method offers superior thermal control to minimize elimination and allows for the use of inexpensive inorganic bases (KOH/NaOH) rather than pyrophoric hydrides (NaH).

Module 1: Critical Reaction Design (The Etherification)

Core Protocol: PTC Williamson Ether Synthesis
  • Substrates:

    
    -Boc-4-hydroxypiperidine (1.0 equiv), (2-Bromoethyl)benzene (1.2 equiv).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Hydrogen Sulfate (TBAHS) (5-10 mol%).

  • Base/Solvent: 50% aq. NaOH / Toluene (Biphasic).

Step-by-Step Protocol
  • Charge: To a jacketed reactor, add

    
    -Boc-4-hydroxypiperidine dissolved in Toluene (5 vol).
    
  • Catalyst: Add TBAB (0.05 equiv). Agitate at 300 RPM.

  • Base Addition: Add 50% w/w NaOH solution (3.0 equiv). Note: The reaction is biphasic.

  • Reagent Addition: Add (2-Bromoethyl)benzene (1.2 equiv) slowly over 30 minutes.

  • Reaction: Heat to 55–60°C . Do not exceed 65°C.

    • Technical Insight: Higher temperatures exponentially increase the rate of E2 elimination (styrene formation) relative to SN2 substitution.

  • Monitor: Check HPLC for consumption of alcohol.

  • Workup: Cool to 20°C. Separate phases. Wash organic layer with water (2x) and brine.

Troubleshooting Guide: Etherification
Symptom Root Cause Analysis Corrective Action
Low Yield (<50%) + New Non-Polar Spot Styrene Formation (E2 Elimination). The base is too strong or temperature is too high. The phenethyl bromide is eliminating HBr to form styrene.1. Reduce temperature to 45–50°C.2. Switch from 50% NaOH to solid KOH (pulverized) in Toluene.3. Reduce stirring speed slightly if emulsion is too tight (mass transfer vs. kinetics).
Incomplete Conversion (>10% SM remains) Catalyst Poisoning or Degradation. TBAB can degrade at high T/pH over long times (Hofmann elimination).1. Add a second portion of TBAB (2 mol%) after 12 hours.2. Ensure high agitation rates (interfacial surface area is critical).
Product is Colored (Yellow/Orange) Oxidation of Phenethyl Bromide. Old alkyl halide often contains free bromine or oxidized species.1. Wash the (2-bromoethyl)benzene with dilute sodium thiosulfate before use.2. Sparge the reaction mixture with Nitrogen.

Module 2: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the product as a high-purity Hydrochloride salt directly, avoiding aqueous extraction of the free amine (which is water-soluble and hard to recover).

Protocol
  • Solvent Swap: Concentrate the Toluene layer from Module 1 to an oil. Re-dissolve in Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) (4 vol).

  • Acidification: Cool to 0–5°C. Slowly add 5-6N HCl in IPA (2.0 equiv).

    • Caution: Exothermic reaction. Gas evolution (Isobutylene/CO2).

  • Precipitation: Stir at 20°C for 2–4 hours. The product should precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold EtOAc to remove lipophilic impurities (unreacted phenethyl bromide/styrene).

  • Drying: Vacuum dry at 40°C.

Troubleshooting Guide: Deprotection
Question Answer
"Why is my product an oil/gum instead of a solid?" You likely have residual Toluene or excess water. Fix: Perform a solvent swap (distill and refill) with dry EtOAc/IPA before adding HCl. Use a seed crystal if available.
"Can I use TFA/DCM?" Avoid for Scale-up. TFA is expensive, corrosive, and forms a trifluoroacetate salt that is hygroscopic. Converting TFA salt to HCl salt requires an extra free-basing step. The HCl/IPA method yields the final API form in one pot.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for the synthesis, highlighting the critical control points (CCPs) for impurity management.

G Start Start: N-Boc-4-Hydroxypiperidine Reaction Step 1: PTC Etherification (NaOH/Toluene/TBAB, 60°C) Start->Reaction Reagent Reagent: (2-Bromoethyl)benzene Reagent->Reaction Check QC Check: Styrene > 5%? Reaction->Check Optimize Action: Lower Temp to 45°C Or Switch to Mitsunobu (Lab Scale) Check->Optimize Yes (Elimination Issue) Proceed Workup: Phase Separation (Wash away inorganic salts) Check->Proceed No (Clean S_N2) Optimize->Reaction Retry Deprotect Step 2: Deprotection (HCl in IPA) Proceed->Deprotect Isolate Final Product: This compound HCl (White Solid) Deprotect->Isolate

Caption: Process flow diagram emphasizing the critical control point (QC Check) for styrene elimination during the etherification step.

Module 4: Quantitative Data & Specifications

Expected Process Performance
ParameterSpecificationNotes
Step 1 Yield 75 – 85%Losses primarily due to minor elimination (styrene).
Step 2 Yield 90 – 95%Quantitative precipitation is typical.
Overall Yield 65 – 80%
Purity (HPLC) > 98.5%Main impurity: Styrene (removed in wash) or unreacted alcohol.
Appearance White Crystalline SolidHCl Salt. Free base is an oil.

References

  • Williamson Ether Synthesis (General Mechanism & PTC)

    • Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254. Link

  • Elimination vs. Substitution (Styrene Formation)
  • Deprotection of N-Boc Groups (Scale-Up): Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. (Discusses HCl/Organic solvent deprotection methods).
  • Piperidine Ether Synthesis (Patent Context)

    • Stark, H., et al. (2000). Novel derivatives of 4-(phenyl-propoxy)piperidine. US Patent 6,034,239. (Describes analogous ether syntheses on piperidine scaffolds). Link

Technical Support Center: 4-(2-Phenylethoxy)piperidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PEP-402-MONITORING[1][2]

Welcome to the Analytical Method Development Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because you are encountering difficulties monitoring the synthesis or purity of 4-(2-Phenylethoxy)piperidine . This molecule presents a classic "analytical paradox": it contains a lipophilic tail (phenylethoxy) and a highly polar, basic head (secondary amine).[1] This duality often leads to peak tailing in HPLC and streaking in TLC.[2]

Below is your customized troubleshooting architecture, designed to stabilize your method and ensure reproducible data.

Part 1: Thin Layer Chromatography (TLC) Diagnostics

The Problem: You observe "streaking" or "comet tails" instead of distinct spots, or you cannot visualize the amine starting material.

Mechanism of Failure

Silica gel is acidic (pKa ~5).[2][1] The secondary amine in your piperidine ring (pKa ~11) acts as a base, forming a salt with the silanol groups on the plate.[1] This strong ionic interaction causes the compound to "drag" rather than elute cleanly.[2]

Protocol: The "Basified" TLC System

Do not use standard Hexane/Ethyl Acetate.[2] You must neutralize the silica surface.[2]

Step-by-Step Optimization:

  • Mobile Phase: Prepare Dichloromethane (DCM) : Methanol (MeOH) [9:1] .

  • The Modifier (Critical): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[2][1]

    • Why? The TEA competes for the acidic silanol sites, effectively "capping" them and allowing your piperidine product to migrate as a free base.

  • Visualization:

    • UV (254 nm): Visible due to the phenyl ring, but sensitivity may be low if concentration is <0.5 mg/mL.[1]

    • Ninhydrin Stain (Primary/Secondary Amines): The specific test for your piperidine ring.[2][1]

    • Iodine Chamber: Universal backup for the phenethyl chain.[2]

Visual Workflow: TLC Decision Tree

TLC_Workflow Start Start: TLC Plate Developed CheckUV Check UV (254 nm) Start->CheckUV SpotVisible Spot Visible? CheckUV->SpotVisible Yes Mark Spot SpotVisible->Yes Yes No Stain Required SpotVisible->No No Ninhydrin Dip in Ninhydrin -> Heat No->Ninhydrin ColorCheck Red/Pink Spot? Ninhydrin->ColorCheck Success Confirmed: Secondary Amine (Product) ColorCheck->Success Yes Iodine Try Iodine Chamber (Lipophilic Chain) ColorCheck->Iodine No

Figure 1: Visualization logic for piperidine derivatives. Ninhydrin is specific for the amine; UV detects the phenyl group.

Part 2: HPLC Method Development & Troubleshooting

The Problem: Your chromatogram shows severe peak tailing (Asymmetry > 1.5) or retention time drift.[2][1]

The Solution: pH Control Strategy

You cannot run this molecule at neutral pH (pH 7).[2][1] At pH 7, the amine is partially protonated and interacts strongly with residual silanols. You must choose one of two "Extreme pH" strategies.

Strategy A: Acidic Lock (Recommended for LC-MS) [2][1]

  • Mechanism: At pH < 3, silanols are protonated (neutral) and the amine is protonated (charged).[1] The repulsion prevents sticking.[2]

  • Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[2][1]

    • Note: TFA acts as an ion-pairing agent, sharpening the peak significantly but potentially suppressing MS signal.[2]

Strategy B: Basic Lock (Recommended for High pH Stable Columns) [2][1]

  • Mechanism: At pH > 10, the amine is deprotonated (neutral).[1] It interacts purely via hydrophobic interaction with the C18 chain.[2]

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.5) or 0.1% Ammonium Hydroxide.[2][1]

  • Warning: Only use "Hybrid" or "High pH" columns (e.g., Waters XBridge, Agilent Poroshell HPH).[2][1] Standard silica dissolves at pH > 8.[2]

Standardized HPLC Protocol
ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or XBridge BEH)"End-capping" blocks silanols to reduce tailing.[2][1][3]
Mobile Phase A Water + 0.1% Formic AcidProtonates silanols to prevent amine binding.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of Phase A.
Gradient 5% B to 95% B over 10 minElutes polar impurities early, product mid-run.[2]
Detection UV 210 nm (Primary), 254 nm (Secondary)210 nm detects the piperidine backbone; 254 nm is specific to the phenyl ring.[1]
Flow Rate 1.0 mL/minStandard pressure limits.[2]
Visual Workflow: HPLC Method Logic

HPLC_Logic Problem Issue: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Problem->CheckPH Neutral Is pH ~7? CheckPH->Neutral Acidic Switch to pH 2.5 (0.1% Formic) Neutral->Acidic Yes (Standard Column) ColumnCheck Is Column High-pH Stable? Neutral->ColumnCheck Yes (Hybrid Column) TFA Add 0.05% TFA (Ion Pairing) Acidic->TFA Still Tailing? Basic Switch to pH 10.5 (NH4OH) ColumnCheck->Acidic No ColumnCheck->Basic Yes

Figure 2: Troubleshooting logic for peak tailing in basic amines. pH control is the primary lever for success.

Part 3: Reaction Monitoring (Synthesis Context)

Scenario: You are likely synthesizing this via Williamson Ether Synthesis (4-Hydroxypiperidine + Phenethyl bromide) or N-Alkylation .[2][1]

Monitoring the Reaction Progress: You need to separate three species:

  • Starting Material 1 (SM1): 4-Hydroxypiperidine (Very Polar, UV weak).[2][1]

  • Starting Material 2 (SM2): Phenethyl bromide/tosylate (Non-polar, UV active).[2][1]

  • Product (P): this compound (Amphiphilic).[2][1]

Analytical Behavior Table:

CompoundHPLC Retention (Rev. Phase)TLC Rf (DCM:MeOH 9:1)Detection Mode
4-Hydroxypiperidine Void Volume (t0)Baseline (0.0 - 0.[2][1]1)Ninhydrin (Red)
Phenethyl Bromide Late Elution (High %B)High (0.8 - 0.[2][1]9)UV 254 nm
Product Middle Elution Middle (0.4 - 0.6) UV + Ninhydrin

Critical Check: If your product peak splits into two, check your sample solvent.[2][1][4] Dissolving the free base in a strong acid solvent can create an in-situ salt formation equilibrium, causing "split peaks." Dissolve the sample in the starting mobile phase.

References
  • Agilent Technologies. (2020).[2][1] Strategies for the Analysis of Basic Compounds in HPLC. Retrieved from [Link]

  • Waters Corporation. (2021).[2][1] Effect of pH on the Retention of Basic Compounds.[5][6] Retrieved from [Link][2][1]

  • PubChem. (2024).[2][1][7] 4-(2-Phenylethyl)piperidine Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

Sources

Validation & Comparative

Benchmarking 4-(2-Phenylethoxy)piperidine: A Comparative Guide to Known Inhibitors and Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

To researchers, scientists, and professionals in drug development, the piperidine moiety is a familiar and highly valued scaffold. Its prevalence in a wide array of approved therapeutics is a testament to its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. The novel compound, 4-(2-Phenylethoxy)piperidine, presents an intriguing structural variation, combining the established piperidine core with a phenylethoxy group. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known pharmacologically active agents provides a strong basis for predicting its potential biological targets.

This guide serves as a strategic framework for the initial pharmacological characterization of this compound. By analyzing its structural components, we can hypothesize its likely interactions with key central nervous system (CNS) and peripheral receptors. The phenylethylpiperidine core is a well-established feature in ligands for sigma receptors , particularly the sigma-1 subtype, which are implicated in a variety of neurological conditions. Furthermore, the piperidine ring is a common element in many histamine H1 receptor antagonists , widely used in the treatment of allergic conditions.[1][2] Lastly, the broader class of piperidine derivatives has shown activity at dopamine receptors , specifically the D2 subtype, a critical target in antipsychotic medications.[3][4]

This document provides a comprehensive, step-by-step guide to benchmarking this compound against well-characterized modulators of these three high-probability targets. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data to elucidate the pharmacological profile of this novel compound.

Target Profiles and Rationale for Benchmark Selection

A thorough understanding of the potential targets is paramount for a successful benchmarking study. Below are profiles of the primary candidate receptors for this compound and the rationale for selecting specific benchmark compounds.

Target 1: Sigma-1 (σ1) Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[5][6] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[5][6] Its modulation has shown therapeutic potential in a range of disorders including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. Many piperidine derivatives have been identified as high-affinity ligands for sigma receptors.

  • Benchmark Antagonist: S1RA (E-52862) is a highly potent and selective sigma-1 receptor antagonist. Its well-defined pharmacological profile and high selectivity make it an excellent benchmark for determining the antagonistic potential of this compound at the σ1R.

Target 2: Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that mediates the inflammatory and allergic responses to histamine.[7] Antagonists of the H1 receptor are a cornerstone in the treatment of allergic rhinitis, urticaria, and other hypersensitivity reactions.[8] The piperidine ring is a common structural motif in many first and second-generation antihistamines.

  • Benchmark Antagonist: Cetirizine is a potent and selective second-generation H1 receptor antagonist.[9] Its widespread clinical use, well-understood mechanism of action, and high selectivity for the H1 receptor make it an ideal comparator for assessing the antihistaminic potential of this compound.

Target 3: Dopamine D2 Receptor

The dopamine D2 receptor is a GPCR that plays a critical role in neurotransmission in the brain.[10] It is the primary target for most antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[3] The 4-substituted piperidine scaffold is a key pharmacophore in many D2 receptor antagonists.

  • Benchmark Antagonist: Domperidone is a peripherally selective dopamine D2 receptor antagonist.[4] Its high affinity and selectivity for the D2 receptor, coupled with its distinct central and peripheral activity profile, provide a valuable benchmark for characterizing the potential D2 antagonistic properties of this compound.

Comparative Benchmarking: Experimental Protocols

The following section outlines detailed, step-by-step protocols for in-vitro assays to quantitatively assess the interaction of this compound with the selected target receptors in comparison to the benchmark compounds.

Sigma-1 Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Objective: To quantify the competitive binding of the test compound to the σ1R against a known radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human sigma-1 receptor.

  • [³H]-(+)-Pentazocine (radioligand).

  • S1RA (benchmark antagonist).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., Haloperidol).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound and S1RA in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, [³H]-(+)-Pentazocine at a concentration near its Kd, and varying concentrations of the test compound or benchmark.

  • For total binding wells, add only the membrane and radioligand.

  • For non-specific binding wells, add the membrane, radioligand, and a high concentration of a non-labeled ligand like Haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[11]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

Histamine H1 Receptor Functional Cell-Based Assay (Calcium Mobilization)

This assay will measure the functional antagonism of this compound at the H1 receptor.[12]

Objective: To determine the ability of the test compound to inhibit histamine-induced intracellular calcium release in cells expressing the H1 receptor.

Materials:

  • HEK293 or other suitable cells stably expressing the human histamine H1 receptor.

  • Histamine (agonist).

  • Cetirizine (benchmark antagonist).

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescent plate reader with an injection system.

Protocol:

  • Plate the H1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound or Cetirizine to the wells and incubate for a predetermined time.

  • Measure the baseline fluorescence.

  • Inject a fixed concentration of histamine (typically the EC80) into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Determine the inhibitory effect of the test compound and benchmark on the histamine-induced calcium response and calculate the IC50 values.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay will assess the functional antagonism of this compound at the D2 receptor.

Objective: To measure the ability of the test compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO or other suitable cells stably expressing the human dopamine D2 receptor.

  • Dopamine (agonist).

  • Domperidone (benchmark antagonist).

  • This compound.

  • Forskolin (to stimulate cAMP production).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Protocol:

  • Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound or Domperidone.

  • Add a fixed concentration of dopamine to the wells.

  • Stimulate the cells with forskolin to induce cAMP production. The activation of the D2 receptor by dopamine will inhibit this forskolin-induced cAMP accumulation.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Determine the ability of the test compound and benchmark to reverse the dopamine-induced inhibition of cAMP production and calculate the IC50 values.

Data Presentation and Visualization

Comparative Affinity and Potency Data
CompoundTarget ReceptorAssay TypeEndpointValue (nM)
This compound Sigma-1Radioligand BindingKiTo be determined
S1RASigma-1Radioligand BindingKiReference Value
This compound Histamine H1Calcium MobilizationIC50To be determined
CetirizineHistamine H1Calcium MobilizationIC50Reference Value
This compound Dopamine D2cAMP InhibitionIC50To be determined
DomperidoneDopamine D2cAMP InhibitionIC50Reference Value
Signaling Pathway Diagrams

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP Chaperone Sigma1R->BiP Inactive State IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca2+ Release Modulation IP3R->Ca_release Ligand This compound or S1RA Ligand->Sigma1R Binding

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

H1_Receptor_Signaling Ligand Histamine H1R Histamine H1 Receptor Ligand->H1R Activation Antagonist This compound or Cetirizine Antagonist->H1R Blockade Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release

Caption: Histamine H1 Receptor Gq Signaling Pathway.[7][13]

D2_Receptor_Signaling Ligand Dopamine D2R Dopamine D2 Receptor Ligand->D2R Activation Antagonist This compound or Domperidone Antagonist->D2R Blockade Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP Blocked

Caption: Dopamine D2 Receptor Gi Signaling Pathway.[10]

Experimental Workflow Diagram

Experimental_Workflow cluster_Target_Selection Target Identification & Benchmark Selection cluster_Assay_Execution In-Vitro Assay Execution cluster_Data_Analysis Data Analysis & Interpretation Target1 Sigma-1 Receptor Assay1 Radioligand Binding (Sigma-1) Target1->Assay1 Target2 Histamine H1 Receptor Assay2 Calcium Mobilization (Histamine H1) Target2->Assay2 Target3 Dopamine D2 Receptor Assay3 cAMP Inhibition (Dopamine D2) Target3->Assay3 Benchmark1 S1RA Benchmark1->Assay1 Benchmark2 Cetirizine Benchmark2->Assay2 Benchmark3 Domperidone Benchmark3->Assay3 Analysis1 Ki Determination Assay1->Analysis1 Analysis2 IC50 Calculation Assay2->Analysis2 Assay3->Analysis2 Comparison Comparative Analysis Analysis1->Comparison Analysis2->Comparison

Caption: Overall Experimental Workflow.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial pharmacological characterization of the novel compound, this compound. By leveraging structure-activity relationship insights from related molecules, we have identified the sigma-1, histamine H1, and dopamine D2 receptors as high-priority targets for investigation. The detailed experimental protocols for comparative in-vitro assays, along with the selection of highly selective benchmark compounds, will enable researchers to generate high-quality, interpretable data. The successful execution of these studies will elucidate the primary pharmacological activities of this compound, thereby paving the way for further preclinical development and a deeper understanding of its therapeutic potential.

References

  • Spruce, B. A., et al. (2004). Sigma-1 receptor antagonists show desirable properties, as they readily kill most tumor cell lines, while having minimal effect on most non-tumor cells. Frontiers in Pharmacology, 11, 597.
  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (2020). Journal of Medicinal Chemistry, 63(20), 11956-11975.
  • Ebatin | 10 mg | Tablet | ইবাটিন ১০ মি.গ্রা. ট্যাবলেট | Popular Pharmaceuticals Ltd. - MedEx. Available from: [Link]

  • What are H1 receptor antagonists and how do they work? Patsnap Synapse. Published June 21, 2024. Available from: [Link]

  • Second-Generation Histamine H1 Receptor Antagonists Suppress Delayed Rectifier K+-Channel Currents in Murine Thymocytes. (2019). International Journal of Molecular Sciences, 20(9), 2168.
  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (2021). Frontiers in Neuroscience, 15, 716549.
  • Histamine H1 Receptor Cell Line - Cells Online. Available from: [Link]

  • Sigma-1 receptor - Wikipedia. Available from: [Link]

  • Dopamine receptor D2 - Wikipedia. Available from: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology, 75, 1.2.1-1.2.17.
  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (2013). PLoS ONE, 8(10), e76399.
  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (2020). ACS Chemical Neuroscience, 11(20), 3329-3340.
  • Dopamine antagonist - Wikipedia. Available from: [Link]

  • H1 antagonist - Wikipedia. Available from: [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019). Frontiers in Neuroscience, 13, 114.
  • Histamine H1 receptor - Wikipedia. Available from: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology, 11, 237.
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014). Journal of Medicinal Chemistry, 57(8), 3469-3483.
  • Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. (2016). Pharmacological Research, 114, 13-26.
  • Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf. Published June 22, 2023. Available from: [Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs. Available from: [Link]

  • Molecular properties and signalling pathways of the histamine H1 receptor. (1994). Clinical & Experimental Allergy, 24(10), 917-923.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). International Journal of Molecular Sciences, 22(15), 8145.
  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience, 13, 730.
  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2020). Journal of Biomolecular Structure and Dynamics, 38(13), 3926-3939.
  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands - Publikationsserver der Universität Regensburg. Available from: [Link]

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2021). International Journal of Molecular Sciences, 22(16), 8758.
  • Histamine H1 Receptor Activation - SMPDB. Available from: [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Medicinal Chemistry, 11(9), 1014-1028.
  • Functional investigations on the human histamine H1 receptor - Joachim Wegener. Available from: [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2017).
  • Dopamine Antagonist: What It Is, Uses, Side Effects & Risks - Cleveland Clinic. Published May 9, 2023. Available from: [Link]

  • HRH1 - Histamine H1 receptor - Homo sapiens (Human) | UniProtKB | UniProt. Available from: [Link]

  • Dopamine receptor - Wikipedia. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Phenylethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safe handling, storage, and disposal of 4-(2-Phenylethoxy)piperidine (CAS 883547-14-6). Due to the limited specific toxicological data available for this precise derivative, this protocol applies the Analogue Precautionary Principle , referencing the known hazards of the piperidine pharmacophore (secondary amines) to ensure maximum safety.

Emergency Quick Reference
Scenario Immediate Action
Eye Contact IMMEDIATE: Rinse cautiously with water for 15+ minutes . Remove contact lenses if present and easy to do. Seek medical attention immediately.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical aid.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a Poison Center or doctor immediately.
Spill (Small) Evacuate area. Wear PPE.[1][2][3][4] Absorb with inert material (vermiculite/sand). Neutralize with dilute acid if necessary.
Hazard Identification & Risk Assessment

Compound Identity:

  • Chemical Name: this compound[5][6]

  • CAS Number: 883547-14-6

  • Functional Groups: Secondary Amine (Piperidine ring), Ether linkage.

GHS Classification (Inferred from Analogue Protocol):

  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation). Note: Free bases of piperidines are often corrosive; salts (HCl) are irritants.

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[7]

Key Risk Factors:

  • Amine Basicity: The secondary amine is a strong base. It can cause chemical burns to mucous membranes and skin.

  • Permeation: Secondary amines can permeate standard rubber gloves over time.

  • Sensitization: Potential for skin sensitization upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats alone. This matrix defines the required barriers based on the operation.[2]

PPE Component Specification Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1). Face Shield required for volumes >50 mL.Standard safety glasses do not protect against vapors or splashes from basic amines, which can cause permanent corneal damage.
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Laminate (Silver Shield®) for prolonged handling.Amines can degrade latex. Double gloving provides a breakthrough buffer. Laminate gloves offer >4h breakthrough time for amines.
Body Protection Chemical-Resistant Lab Coat (Poly-coated) or Tyvek® apron. Closed-toe chemical-resistant shoes.Cotton lab coats absorb liquids and hold them against the skin. Impervious aprons prevent torso burns.
Respiratory Fume Hood (Primary). If hood is unavailable or for spill cleanup: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.Secondary amines have distinct, pungent odors and are respiratory irritants.
Operational Handling Protocol
Step 1: Pre-Operational Checks
  • Verify Fume Hood airflow (>100 fpm).

  • Prepare a neutralization solution (5% dilute Acetic Acid or Citric Acid) in case of minor drips.

  • Clear the work area of strong oxidizers (e.g., peroxides, permanganates) to prevent exothermic reactions.

Step 2: Weighing & Transfer
  • Solid Form (Salt): Weigh inside the fume hood using a draft shield. Avoid generating dust.[1]

  • Liquid Form (Free Base):

    • Use a positive-displacement pipette or glass syringe to transfer.

    • Do not use standard plastic syringes without checking compatibility (amines can swell certain plastics).

    • Keep the receiving vessel chilled (0°C) if the reaction is exothermic.

Step 3: Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Secondary amines can react with atmospheric CO2 to form carbamates (solids) which may clog lines.

  • Temperature Control: Add the amine slowly to reaction mixtures to control exotherms, especially if reacting with acid chlorides or alkyl halides.

Step 4: Post-Reaction Quenching
  • Acidification: If the amine is unreacted, quench the reaction mixture with dilute HCl. This converts the volatile/corrosive free base into the non-volatile, water-soluble hydrochloride salt, significantly reducing inhalation risk.

Waste Disposal & Decontamination

Decontamination of Glassware:

  • Rinse glassware with dilute acetic acid (5%) or HCl to neutralize amine residues.

  • Follow with a water rinse, then an acetone rinse.

  • Collect all rinsates as hazardous waste.

Disposal Streams:

  • Stream A (Organic): Dissolve compound in a combustible solvent (e.g., Ethanol) and dispose of in the "Organic Waste" container.

  • Stream B (Aqueous): If converted to salt form (pH < 5), dispose of in "Aqueous Acidic Waste".

  • Do NOT mix with oxidizing waste streams (Nitric acid, Peroxides) to avoid explosion hazards.

Visualized Safety Workflows
Figure 1: Operational Workflow & Decision Logic

Caption: Logical flow for handling this compound, emphasizing the critical conversion to salt form for safe disposal.

HandlingProtocol Start Start: Receipt of Material CheckForm Check Physical State Start->CheckForm Solid Solid (HCl Salt) Lower Volatility CheckForm->Solid Liquid Liquid (Free Base) Corrosive/Volatile CheckForm->Liquid Weighing Weigh in Fume Hood (Anti-Static Gun for Solids) Solid->Weighing Liquid->Weighing Use Glass Syringe Reaction Reaction Setup (Inert Gas: N2/Ar) Weighing->Reaction Quench Quench/Workup Reaction->Quench Acidify Acidify to pH < 5 (Forms Non-Volatile Salt) Quench->Acidify Excess Amine Present Waste Disposal: Organic/Aqueous Waste Acidify->Waste

Figure 2: Spill Response Decision Tree

Caption: Immediate decision logic for spill containment based on volume and state.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 10 mL/g) Inside Hood Assess->Minor Major Major (> 10 mL/g) Or Outside Hood Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Wipe with Dilute Acid 3. Bag as HazWaste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Close Doors 3. Call EHS/Emergency Major->ActionMajor

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4341895, 4-(2-Phenylethyl)piperidine. Retrieved from [Link]

    • Note: Used as a structural analogue for toxicological read-across.
  • Source for "Worst Case" GHS classification for piperidine deriv
  • ECHA (European Chemicals Agency). Registration Dossier: Piperidine.[7] Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards: Amines. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Phenylethoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(2-Phenylethoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.